Product packaging for 2-Fluoro-6-hydroxybenzoic acid(Cat. No.:CAS No. 67531-86-6)

2-Fluoro-6-hydroxybenzoic acid

Katalognummer: B1296982
CAS-Nummer: 67531-86-6
Molekulargewicht: 156.11 g/mol
InChI-Schlüssel: BCEKGWWLVKXZKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Fluoro-6-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5FO3 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FO3 B1296982 2-Fluoro-6-hydroxybenzoic acid CAS No. 67531-86-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-fluoro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEKGWWLVKXZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343035
Record name 2-Fluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67531-86-6
Record name 2-Fluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-6-HYDROXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid). This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Chemical Structure and Properties

This compound is a derivative of benzoic acid with a fluorine atom and a hydroxyl group substituted at positions 2 and 6, respectively. The presence of these functional groups significantly influences its chemical reactivity and physical properties.

Structure:

Caption: Molecular structure of this compound.

Table 1: General and Physicochemical Properties

PropertyValueReference(s)
Synonyms 6-Fluorosalicylic acid
CAS Number 67531-86-6
Molecular Formula C₇H₅FO₃[3]
Molecular Weight 156.11 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 159-163 °C
pKa Data not available in searched literature. Computational prediction may be possible.[4][5]
Solubility Data not available in searched literature. Expected to be slightly soluble in water and soluble in organic solvents like ethanol (B145695) and acetone.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons (3H) with complex splitting patterns due to H-H and H-F coupling. A broad singlet for the carboxylic acid proton (>10 ppm) and a singlet for the hydroxyl proton.[6][7]
¹³C NMR Signals for seven distinct carbon atoms, including the carboxyl carbon (~170 ppm) and aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).[8][9]
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid (2500-3300), another O-H stretch from the phenol, C=O stretch (~1700), C-F stretch, and aromatic C=C and C-H bands.
Mass Spec. (EI) Molecular ion peak (m/z = 156). Fragmentation pattern likely to involve loss of H₂O, CO, and COOH.[10][11]

Experimental Protocols

Synthesis from 2,6-Difluorobenzonitrile

A common synthetic route to this compound involves the hydrolysis of 2,6-difluorobenzonitrile.[12][13]

synthesis_workflow Synthesis Workflow start Start reactants Mix 2,6-difluorobenzonitrile, NaOH, and water start->reactants reaction Heat under pressure (e.g., 150°C, 0.25 MPa) reactants->reaction cool Cool the reaction mixture reaction->cool acidify Acidify with H₂SO₄ or HCl to pH 1-3 cool->acidify precipitate Precipitate solid product acidify->precipitate filter Filter the solid precipitate->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry purify Purify by recrystallization dry->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a pressure vessel, combine 2,6-difluorobenzonitrile, sodium hydroxide, and water. A typical molar ratio is 1:3:10 (2,6-difluorobenzonitrile:NaOH:water).[12]

  • Reaction: Heat the mixture to approximately 150°C under a pressure of about 0.25 MPa.[12][13] Maintain these conditions for several hours to ensure complete hydrolysis.

  • Work-up: After cooling the reaction mixture to room temperature, slowly add an aqueous solution of a strong acid (e.g., 10% sulfuric acid or hydrochloric acid) with stirring until the pH of the solution reaches 1-3.[12][13]

  • Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

  • Drying: Dry the crude product, for instance, in a vacuum oven.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[2][14][15]

Detailed Methodology:

  • Solvent Selection: A mixture of ethanol and water (e.g., 2:1 by volume) or toluene (B28343) can be used as the recrystallization solvent.[12][13]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Spectroscopic Analysis Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[16]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[16] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

3.3.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.[11]

Biological Activity and Applications

Hydroxybenzoic acid derivatives are known to possess a range of biological activities. While specific signaling pathways for this compound are not well-documented in the available literature, related compounds have shown various effects. It is a useful intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] For instance, it has been used in the synthesis of inhibitors of hepatitis C virus polymerase and 5-lipoxygenase.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[17]

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for professional laboratory guidance and safety protocols. All experiments should be conducted with appropriate safety measures in a controlled laboratory setting.

References

Synthesis of 2-Fluoro-6-hydroxybenzoic Acid from o-Fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluoro-6-hydroxybenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from o-fluorophenol. The core of this synthesis is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols. While a direct, detailed protocol for the carboxylation of o-fluorophenol is not extensively documented in publicly available literature, this guide provides a comprehensive methodology based on the fundamental principles of the Kolbe-Schmitt reaction and analogous syntheses of fluorinated salicylic (B10762653) acids.

Reaction Principle: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a chemical process that introduces a carboxyl group onto an aromatic ring of a phenol.[1] The reaction typically involves the following key steps:

  • Phenoxide Formation: The phenolic hydroxyl group is deprotonated by a strong base, usually an alkali hydroxide (B78521), to form a more nucleophilic phenoxide ion.

  • Electrophilic Attack: The phenoxide ion then acts as a nucleophile, attacking carbon dioxide, which serves as the electrophile.

  • Carboxylation: This results in the formation of a carboxylate salt.

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups, yielding the final hydroxybenzoic acid.

The regioselectivity of the carboxylation (ortho vs. para) is influenced by factors such as the nature of the alkali metal cation and the reaction temperature.[2] For the synthesis of salicylic acid derivatives, sodium phenoxides are typically favored to promote ortho-carboxylation.

Experimental Protocol

This protocol is a proposed methodology for the synthesis of this compound from o-fluorophenol via the Kolbe-Schmitt reaction.

Materials:

  • o-Fluorophenol (C₆H₅FO)

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂), high purity

  • Hydrochloric acid (HCl), concentrated

  • Toluene

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Activated carbon

Equipment:

  • High-pressure autoclave

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Mechanical stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

  • pH meter or pH paper

Step 1: Preparation of Sodium o-Fluorophenoxide
  • In a round-bottom flask, dissolve a specific molar equivalent of o-fluorophenol in a minimal amount of a suitable solvent like ethanol (B145695) or water.

  • Slowly add an equimolar amount of sodium hydroxide, either as a solid or a concentrated aqueous solution, while stirring. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

  • The formation of the sodium o-fluorophenoxide salt will be observed.

  • It is crucial to have a dry phenoxide for the subsequent step. If water was used as a solvent, it must be removed under reduced pressure. The resulting solid should be a fine, dry powder.

Step 2: Carboxylation in Autoclave
  • Transfer the dry sodium o-fluorophenoxide into a high-pressure autoclave.

  • Seal the autoclave and purge it with nitrogen or argon to remove any residual air and moisture.

  • Pressurize the autoclave with high-purity carbon dioxide. A pressure of 0.25 MPa is a suggested starting point, based on analogous reactions.[3]

  • Heat the autoclave to a temperature of approximately 150°C.[3]

  • Maintain these conditions with continuous stirring for several hours. The reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing them by techniques like TLC or HPLC.

Step 3: Work-up and Purification
  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

  • Dissolve the solid product from the autoclave in hot water.

  • Transfer the aqueous solution to a beaker and, while stirring, slowly add concentrated hydrochloric acid to adjust the pH to 2-3.[4] This will cause the this compound to precipitate out of the solution as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts and residual acid.

  • For further purification, recrystallization is recommended. Toluene is a suitable solvent for this purpose.[4] Dissolve the crude product in a minimal amount of hot toluene, add a small amount of activated carbon to remove colored impurities, and hot filter the solution.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure this compound.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Quantitative Data

PropertyValue
CAS Number 67531-86-6
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol
Appearance White to yellow powder
Melting Point 159-163 °C
Purity (typical) ≥98.0%

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound from o-fluorophenol.

Reaction_Pathway o_fluorophenol o-Fluorophenol na_o_fluorophenoxide Sodium o-Fluorophenoxide o_fluorophenol->na_o_fluorophenoxide + NaOH carboxylate_intermediate Carboxylate Intermediate na_o_fluorophenoxide->carboxylate_intermediate + CO₂ (High P, T) product This compound carboxylate_intermediate->product + H⁺ (Acidification)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

Experimental_Workflow start Start phenoxide_formation Phenoxide Formation (o-Fluorophenol + NaOH) start->phenoxide_formation drying Drying of Phenoxide phenoxide_formation->drying carboxylation Carboxylation (CO₂, High P, High T) drying->carboxylation workup Work-up (Dissolution in H₂O) carboxylation->workup acidification Acidification (HCl to pH 2-3) workup->acidification filtration1 Crude Product Filtration acidification->filtration1 recrystallization Recrystallization (from Toluene) filtration1->recrystallization filtration2 Purified Product Filtration recrystallization->filtration2 drying_final Drying of Final Product filtration2->drying_final end End drying_final->end

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from o-fluorophenol is achievable through the Kolbe-Schmitt reaction. This guide provides a robust framework for its synthesis, including a detailed experimental protocol, key reaction parameters, and purification methods. The provided diagrams offer a clear visualization of the reaction pathway and experimental workflow, aiding researchers in the successful preparation of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

Spectroscopic Profile of 2-Fluoro-6-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid), a valuable intermediate in pharmaceutical and agrochemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition, to support researchers in compound characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.45t~8.5H-4
~6.90d~8.5H-5
~6.80d~8.0H-3
~13.5 (broad)s--COOH
~10.5 (broad)s--OH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~169.0C=O (Carboxylic acid)
~160.0 (d, ¹JCF ≈ 240 Hz)C-2
~158.0C-6
~133.0C-4
~115.0C-5
~112.0 (d, ²JCF ≈ 20 Hz)C-1
~110.0C-3

Note: The exact chemical shifts for ¹³C NMR are predicted based on established substituent effects and data from similar compounds, as a publicly available, fully assigned spectrum was not found in the literature search. The coupling constant for C-2 is an expected value for a direct C-F bond, and the coupling for C-1 is an expected two-bond coupling.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid and Phenol)
~1650StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid/Phenol)
~1100MediumC-F stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
156~100[M]⁺ (Molecular Ion)
139Moderate[M-OH]⁺
111Moderate[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically DMSO-d₆ (0.5-0.7 mL), and transferred to a 5 mm NMR tube. The use of DMSO-d₆ allows for the observation of the exchangeable protons of the carboxylic acid and hydroxyl groups.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The spectral width is set to appropriately cover the aromatic and acidic proton regions. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is set to encompass the carbonyl and aromatic carbon regions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid this compound is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • A background spectrum of the clean ATR crystal (e.g., diamond) is collected.

  • A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured.

  • The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • A small amount of the sample is introduced into the ion source, either via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is ionized using a standard electron energy of 70 eV.

  • The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass-to-charge ratio (m/z) and relative abundance of each ion are recorded to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

The Versatility of 2-Fluoro-6-hydroxybenzoic Acid: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid, has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to a carboxylic acid, imparts distinct chemical properties that are highly advantageous for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, with a focus on its utility in the development of pharmaceutically relevant compounds. Detailed experimental protocols, tabulated quantitative data, and visual representations of reaction workflows and biological signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing the acidity of both the carboxylic acid and the phenolic hydroxyl group. This heightened acidity can be strategically exploited in various chemical transformations. Furthermore, the fluorine substituent can improve the metabolic stability and pharmacokinetic profile of target molecules, a desirable attribute in drug discovery. This guide will delve into key reactions such as O-alkylation, esterification, and conversion to more complex scaffolds, providing a foundation for the rational design and synthesis of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 67531-86-6
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 159-163 °C
Purity ≥97%

Core Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of synthetic transformations. The following sections detail the experimental protocols for key reactions, providing a step-by-step methodology for its derivatization.

O-Alkylation: Synthesis of 2-(Benzyloxy)-6-fluorobenzoic acid

The phenolic hydroxyl group of this compound can be readily alkylated to introduce a variety of substituents. Benzylation is a common strategy to protect the hydroxyl group or to introduce a benzyl (B1604629) moiety as a key structural element.

Experimental Protocol:

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (B1210297)

    • Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.5 equivalents) to the solution and stir the suspension at room temperature.

    • Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield 2-(benzyloxy)-6-fluorobenzoic acid.

Quantitative Data (Representative):

ReactantMolar Eq.SolventBaseTime (h)Temp (°C)Yield (%)
This compound1.0DMFK₂CO₃ (2.5 eq)12-24RT>85
Benzyl bromide1.2

Spectroscopic Data (Predicted for 2-(Benzyloxy)-6-fluorobenzoic acid):

TypeData
¹H NMR Signals corresponding to the aromatic protons of both rings, a singlet for the benzylic CH₂ group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carboxyl carbon, the aromatic carbons (with C-F couplings), and the benzylic carbon.
IR (cm⁻¹) Characteristic absorptions for the O-H of the carboxylic acid, C=O stretching, and C-F stretching.
Reduction to Aldehyde: Synthesis of 2-(Benzyloxy)-6-fluorobenzaldehyde (B8678054)

The carboxylic acid functionality of the O-benzylated derivative can be selectively reduced to an aldehyde, a versatile functional group for further synthetic elaborations such as Wittig reactions or reductive aminations. A common method involves the conversion of the carboxylic acid to an acid chloride followed by a Rosenmund reduction or reduction with a milder reducing agent.

Experimental Protocol (Two-step procedure):

  • Step 1: Formation of the Acyl Chloride

    • To a solution of 2-(benzyloxy)-6-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(benzyloxy)-6-fluorobenzoyl chloride.

  • Step 2: Reduction to the Aldehyde

    • Dissolve the crude acyl chloride in a suitable solvent like toluene.

    • Add a poisoned palladium catalyst, such as Pd/BaSO₄ (Lindlar's catalyst).

    • Bubble hydrogen gas through the solution or conduct the reaction under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to obtain the crude 2-(benzyloxy)-6-fluorobenzaldehyde, which can be purified by chromatography.

Quantitative Data (Representative):

ReactionReagentsSolventTime (h)Temp (°C)Yield (%)
Acyl Chloride FormationOxalyl Chloride, DMF (cat.)DCM2-40 to RT>90
Rosenmund ReductionH₂, Pd/BaSO₄Toluene4-8RT70-85
Wittig Reaction: Synthesis of a Fluorinated Stilbene (B7821643) Derivative

The aldehyde group of 2-(benzyloxy)-6-fluorobenzaldehyde is a key handle for carbon-carbon bond formation. The Wittig reaction provides a reliable method for the synthesis of alkenes, such as stilbene derivatives, which are of interest for their potential biological activities.

Experimental Protocol:

  • Materials:

    • 2-(Benzyloxy)-6-fluorobenzaldehyde

    • Benzyltriphenylphosphonium (B107652) chloride

    • A strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base (1.1 eq) portion-wise to generate the phosphorus ylide (a color change is typically observed).

    • Stir the ylide solution for 30-60 minutes at 0 °C.

    • In a separate flask, dissolve 2-(benzyloxy)-6-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Quantitative Data (Representative):

ReactantMolar Eq.SolventBaseTime (h)Temp (°C)Yield (%)
2-(Benzyloxy)-6-fluorobenzaldehyde1.0THFn-BuLi4-120 to RT60-80
Benzyltriphenylphosphonium chloride1.1

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable intermediates in the synthesis of a range of bioactive molecules, including enzyme inhibitors for the treatment of cancer and inflammatory diseases.

Synthesis of EGFR Inhibitors

A derivative of the title compound, 2-fluoro-6-methylbenzoic acid, is utilized in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a key target in oncology, and its inhibition can block signaling pathways that lead to cell proliferation and tumor growth.

EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][3][4]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway
Synthesis of Avacopan

2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of Avacopan, a selective C5a receptor (C5aR) antagonist.[1] Avacopan is used in the treatment of ANCA-associated vasculitis, a group of autoimmune diseases characterized by inflammation of small blood vessels.

C5a Receptor Signaling Pathway

The C5a receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response. Its activation by the complement component C5a triggers a cascade of intracellular events leading to inflammation.

C5aR_Signaling_Pathway C5a C5a C5aR C5aR (GPCR) C5a->C5aR Binds G_Protein G Protein (Gα, Gβγ) C5aR->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3Kγ G_Protein->PI3K DAG DAG PLC->DAG IP3 IP₃ PLC->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Inflammation Inflammatory Response (Chemotaxis, Degranulation) PKC->Inflammation Ca_release->Inflammation Akt->Inflammation Avacopan Avacopan Avacopan->C5aR Antagonizes

Simplified C5a Receptor Signaling

Synthetic Workflow Example

The following diagram illustrates a logical workflow for a multi-step synthesis starting from this compound to a fluorinated stilbene derivative, as detailed in the experimental protocols.

Synthetic_Workflow start This compound step1 O-Benzylation start->step1 Benzyl bromide, K₂CO₃, DMF intermediate1 2-(Benzyloxy)-6-fluorobenzoic Acid step1->intermediate1 step2 Reduction to Aldehyde intermediate1->step2 1. (COCl)₂, cat. DMF 2. H₂, Pd/BaSO₄ intermediate2 2-(Benzyloxy)-6-fluorobenzaldehyde step2->intermediate2 step3 Wittig Reaction intermediate2->step3 Ph₃P⁺CH₂R' X⁻, Strong Base product Fluorinated Stilbene Derivative step3->product

Synthetic Workflow Example

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural and electronic properties provide a robust platform for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. The experimental protocols and synthetic workflows detailed in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound. The ability to readily derivatize its functional groups opens avenues for the creation of novel compounds with tailored biological activities, as exemplified by its role in the synthesis of targeted therapeutics like EGFR inhibitors and C5aR antagonists. As the demand for sophisticated and effective small molecules continues to grow, the importance of key building blocks like this compound in driving innovation in drug discovery and development is undeniable.

References

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profile of therapeutic agents. Fluorinated benzoic acid derivatives, in particular, represent a versatile and privileged structural motif in the design and development of novel drugs. The unique physicochemical properties of fluorine, when strategically incorporated into the benzoic acid framework, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced efficacy, selectivity, and metabolic stability.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated benzoic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers in their drug discovery endeavors.

The Physicochemical Impact of Fluorination

The strategic placement of fluorine atoms on the benzoic acid ring can impart several advantageous properties for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[1][2]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can facilitate favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity for the target protein.[2][3]

  • Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and biological barriers like the blood-brain barrier.[2][4]

  • pKa Modulation: As a strong electron-withdrawing group, fluorine can lower the pKa of the carboxylic acid moiety, influencing its ionization state at physiological pH. This can affect the molecule's solubility, absorption, and interaction with its biological target.[1][5]

Therapeutic Applications and Biological Activities

Fluorinated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and application in various therapeutic areas.

Anti-inflammatory Activity

A significant application of these derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[5][6] Some derivatives also modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[6]

Table 1: In Vitro COX Inhibitory Activity of Fluorinated Benzoic Acid Derivatives and Related Compounds

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (contains a trifluoromethyl group)COX-115300[7]
COX-20.05[7]
ValdecoxibCOX-115030000[7]
COX-20.005[7]
RofecoxibCOX-1>100>3846 - 5556[7]
COX-20.018 - 0.026[7]
EtoricoxibCOX-1116106[7]
COX-21.1[7]
6-ethoxy-4-(4-[18F]fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-2H-pyran-2-oneCOX-20.12880[8]
4-(5-(4-[11C]methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideCOX-12.60.00127[8]
COX-20.008[8]
4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazoleCOX-1>10>2500[8]
COX-20.004[8]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

Anticancer Activity

Certain fluorinated benzoic acid derivatives have shown potent anticancer activity by inducing apoptosis (programmed cell death).[1] This is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes.[1][9] Inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in rapidly proliferating cancer cells, is another mechanism by which these compounds exhibit their anticancer effects.[10]

Antimicrobial Activity

Fluorinated benzoic acid derivatives have also been explored as antibacterial and antifungal agents.[10][11] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorobenzoylthiosemicarbazide Derivatives against Gram-Positive Bacteria

Compound IDFluorobenzoyl PositionN4-Aryl SubstituentS. aureus ATCC 25923 MIC (µg/mL)S. aureus ATCC 6538P MIC (µg/mL)S. epidermidis ATCC 12228 MIC (µg/mL)Reference
15ameta3-CF₃3.917.8215.63[13]
15bmeta4-CF₃7.8215.6331.25[13]
16bpara4-CF₃7.8215.6315.63[13]
7ameta3-Cl>125>125>125[13]

Table 3: Minimum Inhibitory Concentration (MIC) of Various Benzoic Acid Derivatives against E. coli

CompoundMIC (mg/mL)Reference
Benzoic acid1[14]
2-hydroxybenzoic acid1[14]
3,4-dihydroxybenzoic acid2.6[14]
3,4,5-trihydroxybenzoic acid3.25[14]
Other Biological Activities
  • Neuroprotective Agents: Derivatives have been investigated as inhibitors of cholinesterases, which are implicated in Alzheimer's disease.[13][15]

  • Enzyme Inhibitors: Besides COX and DHODH, these compounds have been shown to inhibit other enzymes like soluble epoxide hydrolase (sEH), which is involved in cardiovascular and inflammatory diseases.[10]

  • Receptor Modulators: Lifitegrast, a fluorinated benzoic acid derivative, acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist for the treatment of dry eye disease.[1]

Key Signaling Pathways

Inhibition of the Cyclooxygenase (COX) Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid Derivatives Fluorinated_Benzoic_Acid->COX_Enzymes Inhibition

Modulation of the NF-κB Signaling Pathway

Induction of Apoptosis via the Intrinsic Pathway

Apoptosis_Pathway cluster_mitochondrion Mitochondrion Bcl2_family Bcl-2 Family (Bax/Bak) Cytochrome_c Cytochrome c Bcl2_family->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3_7 Caspase-3/7 (Executioner) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid Derivatives Fluorinated_Benzoic_Acid->Bcl2_family Activates

LFA-1 Antagonism

LFA1_Antagonism cluster_T_Cell cluster_APC T_Cell T-Cell LFA1 LFA-1 APC Antigen Presenting Cell (APC) ICAM1 ICAM-1 LFA1->ICAM1 Binds T_Cell_Activation T-Cell Activation & Migration ICAM1->T_Cell_Activation Leads to Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid Derivatives (e.g., Lifitegrast) Fluorinated_Benzoic_Acid->LFA1 Blocks Binding

Experimental Protocols

General Experimental Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Synthesis Synthesis of Fluorinated Benzoic Acid Derivatives Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, DHODH) Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Anti-proliferative, Apoptosis) Purification->Cell_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Purification->Antimicrobial_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR_Studies Cell_Assay->SAR_Studies Antimicrobial_Assay->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling ADMET_Profiling->Synthesis Iterative Design

Protocol 1: Synthesis of N-substituted-2-fluorobenzamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from 2-fluorobenzoic acid, a common step in creating bioactive molecules.[10]

  • Reaction Setup: To a solution of an appropriate amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add triethylamine (B128534) (1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add 2-fluorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to determine the IC50 values of test compounds against COX-1 and COX-2.[6]

  • Reagent Preparation:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the test compounds to achieve a range of concentrations.

    • Reconstitute COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a reaction mixture containing COX assay buffer, COX probe, and diluted COX cofactor.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well microplate. Include wells for a no-inhibitor control and a known inhibitor control.

    • Add the appropriate COX enzyme (COX-1 or COX-2) to the wells.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This luminescent "add-mix-measure" assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.[1]

  • Cell Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Treat cells with various concentrations of the fluorinated benzoic acid derivative for a specified time to induce apoptosis. Include untreated and positive controls.

  • Assay Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer.

  • Assay Procedure:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction.

  • Measurement:

    • Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis:

    • Normalize the luminescent signal of treated cells to that of the untreated control to determine the fold-change in caspase-3/7 activity.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is a standard procedure for determining the antibacterial potency of a compound.[13]

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

    • Dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to the final required concentration.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compound in CAMHB directly in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a growth control well (inoculated medium without the compound) and a sterility control well (uninoculated medium).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Conclusion

Fluorinated benzoic acid derivatives represent a highly valuable and versatile class of compounds in the field of drug discovery.[1] The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to enhanced therapeutic potential across a wide range of diseases, including inflammatory disorders, cancer, and infectious diseases.[1][10][16] The successful development of drugs such as Diflunisal and Celecoxib underscores the immense value of this chemical space.[1] This technical guide provides a foundational resource for researchers, offering insights into the biological activities, mechanisms of action, and key experimental methodologies pertinent to this important class of molecules, thereby facilitating the rational design and development of the next generation of therapeutics.

References

6-Fluorosalicylic Acid: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorosalicylic acid (CAS No. 67531-86-6), a fluorinated derivative of salicylic (B10762653) acid, has emerged as a compound of interest for its potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery and history of 6-Fluorosalicylic acid, with a focus on its synthesis, physicochemical properties, and spectroscopic data. Detailed experimental protocols for its preparation are provided, along with a summary of its known characteristics. While its biological activities are not yet extensively documented in peer-reviewed literature, its structural similarity to other bioactive salicylic acid derivatives suggests potential for future exploration in drug discovery and development.

Discovery and History

The documented history of 6-Fluorosalicylic acid is relatively recent. A key milestone in its formal recognition is a 2011 patent (CN102320960A), which describes a preparation method for the compound and explicitly states that it is a "novel compound which is not recorded in existing literature".[2] This suggests that while the molecule may have been known conceptually, its practical synthesis and characterization were not widely reported until this time. The patent highlights its potential as a "very useful intermediate in the aspects of drugs, pesticides, and the like".[2]

Subsequent research and commercial availability have solidified its place as a building block in organic synthesis. A notable study on the conformational analysis of 6-fluorosalicylic acid has provided deeper insights into its structural properties and intramolecular interactions, further contributing to the understanding of this molecule.[3]

Physicochemical Properties

6-Fluorosalicylic acid, also known as 2-Fluoro-6-hydroxybenzoic acid, is a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 67531-86-6[1]
Molecular Formula C₇H₅FO₃[1]
Molecular Weight 156.11 g/mol [1]
Melting Point 162 - 166 °C[1]
Appearance White to light yellow to light orange powder to crystal[1]
Purity ≥ 98% (GC)[1]
Synonyms This compound[1]

Synthesis of 6-Fluorosalicylic Acid

The primary route for the synthesis of 6-Fluorosalicylic acid, as detailed in the patent literature, involves the hydrolysis of 2,6-difluorobenzonitrile.[2] Below are the detailed experimental protocols from two key patents.

Experimental Protocol from CN102320960A

This patent describes a two-step process involving the formation of a sodium 2,6-difluorobenzoate (B1233279) solution followed by a pressurized reaction to yield 6-fluorosalicylic acid.[2]

Step 1: Preparation of Sodium 2,6-difluorobenzoate solution

  • To a 1L flask, add 139g of 2,6-difluorobenzonitrile, 100g of sodium hydroxide, and 500g of water.[2]

  • Heat the mixture to reflux and maintain for 3 hours to obtain a sodium 2,6-difluorobenzoate solution.[2]

Step 2: Synthesis of 6-Fluorosalicylic acid

  • Transfer the sodium 2,6-difluorobenzoate solution into a pressure autoclave.[2]

  • Heat the solution to 150 °C and maintain for 5 hours, with the pressure controlled at 0.25 MPa.[2]

  • After cooling, pour the reaction solution into a beaker and adjust the pH to 2-3 with hydrochloric acid, which will cause a white solid to precipitate.[2]

  • Perform suction filtration to collect the solid.[2]

  • Wash the solid with cold water and then dry it.[2]

  • Recrystallize the crude product from 300ml of toluene (B28343) to obtain white crystals of 6-fluorosalicylic acid.[2]

Quantitative Data:

  • Yield: 80g[2]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of 6-Fluorosalicylic Acid cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Nucleophilic Substitution & Purification A 2,6-Difluorobenzonitrile C Reflux (3h) A->C B NaOH + H₂O B->C D Sodium 2,6-difluorobenzoate solution C->D E Pressurized Reaction (150°C, 0.25 MPa, 5h) D->E F Acidification (HCl, pH 2-3) E->F G Precipitation & Filtration F->G H Washing & Drying G->H I Recrystallization (Toluene) H->I J 6-Fluorosalicylic Acid I->J

Caption: Synthesis workflow for 6-Fluorosalicylic acid from 2,6-difluorobenzonitrile.

Spectroscopic Data

The structural characterization of 6-Fluorosalicylic acid is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 6-Fluorosalicylic acid (in DMSO-d6) provides key information about the proton environments in the molecule.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly provided in search results

Note: While the availability of an NMR spectrum is confirmed, specific peak assignments were not detailed in the provided search results. A full analysis would require direct examination of the spectral data.

A study on the conformational analysis of 6-fluorosalicylic acid utilized HETCOR NMR spectroscopy in benzene-d6 (B120219) solution to detect a small but detectable correlation between 19F and 1H(OOC), indicating an intramolecular F···H(OOC) hydrogen bond in one of its major conformers.[3]

Infrared (IR) Spectroscopy

The ATR-IR spectrum of 6-Fluorosalicylic acid shows characteristic absorption bands corresponding to its functional groups.[5]

Wavenumber (cm⁻¹)Assignment
Data not explicitly provided in search results

Note: While the availability of an IR spectrum is confirmed, specific peak assignments were not detailed in the provided search results.

Potential Applications and Future Outlook

Currently, 6-Fluorosalicylic acid is primarily positioned as a valuable intermediate in organic synthesis.[1][6] Its potential applications, as suggested by chemical suppliers and the initial patent, lie in the following areas:

  • Pharmaceutical Development: As a building block for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic medications.[1] The fluorine atom can enhance properties such as lipophilicity and metabolic stability.

  • Agrochemicals: In the formulation of herbicides and fungicides, where fluorinated compounds often exhibit enhanced efficacy.[1]

  • Material Science: For the development of novel materials, leveraging its unique chemical properties.[1]

It is important to note that while these applications are proposed, there is a lack of extensive published research detailing the use of 6-Fluorosalicylic acid in specific drug development pipelines or biological signaling pathway studies. Future research is needed to fully elucidate its biological activity and validate its potential in these areas.

Conclusion

The discovery and formal documentation of 6-Fluorosalicylic acid are a relatively recent development, with key synthetic methods being established in the early 2010s. While its history is short, its availability has opened up new possibilities for its use as a versatile intermediate in various fields of chemical synthesis. The detailed synthetic protocols and spectroscopic data presented in this guide provide a solid foundation for researchers and scientists working with this compound. The exploration of its biological properties remains a promising area for future investigation, which could unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzoic acid, also known by its synonym 6-Fluorosalicylic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom ortho to both a hydroxyl and a carboxylic acid group, imparts unique electronic properties that make it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its applications, particularly in the development of novel therapeutic agents. The presence of the electron-withdrawing fluorine atom can significantly influence the acidity, lipophilicity, and metabolic stability of molecules, making this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[2] Its fundamental identifiers and properties are summarized below.

Chemical Identifiers:

  • IUPAC Name: this compound

  • Synonyms: 6-Fluorosalicylic acid[3]

  • CAS Number: 67531-86-6[3]

  • Molecular Formula: C₇H₅FO₃[3]

  • Canonical SMILES: C1=CC=C(C(=C1F)C(=O)O)O

  • InChI Key: BCEKGWWLVKXZKK-UHFFFAOYSA-N

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 156.11 g/mol [3]
Melting Point 159-163 °C[4][5]
Boiling Point Not experimentally determined (Predicted)N/A
pKa Not experimentally determined (Predicted)N/A
Water Solubility Not experimentally determined (Predicted)N/A
logP (Octanol-Water Partition Coefficient) Not experimentally determined (Predicted)N/A
Appearance White to light yellow crystalline powder[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of this compound.

Synthesis of this compound (6-Fluorosalicylic Acid)

A documented method for the synthesis of 6-Fluorosalicylic acid involves the hydrolysis of 2,6-difluorobenzonitrile.[6][7]

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2,6-difluorobenzonitrile, sodium hydroxide, and water. A typical molar ratio is 1:3:10 (2,6-difluorobenzonitrile:NaOH:water).[6]

  • Reaction Conditions: Heat the mixture under pressure (e.g., 0.25 MPa) at a temperature of 150°C.[6] The reaction time will depend on the scale and specific equipment used.

  • Work-up: After the reaction is complete, cool the reaction mixture.

  • Acidification: Acidify the reaction liquid with an acid solution, such as aqueous sulfuric acid, to a pH of 1. This will precipitate the crude this compound.[6]

  • Isolation and Purification:

    • Collect the separated solid by filtration.

    • Wash the solid with water and dry it thoroughly.

    • Dissolve the crude product in a suitable solvent system (e.g., an ethanol (B145695) and water mixture) for recrystallization to obtain the purified 6-Fluorosalicylic acid.[6]

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Work-up and Purification A 2,6-Difluorobenzonitrile C Reaction under Pressure (0.25 MPa) and Heat (150°C) A->C B NaOH + Water B->C D Cooling C->D E Acidification (pH 1) with H2SO4 D->E F Filtration E->F G Washing and Drying F->G H Recrystallization (Ethanol/Water) G->H I Pure 2-Fluoro-6- hydroxybenzoic Acid H->I

Caption: Synthesis Workflow for this compound.
Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary method). The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Potentiometric Titration for pKa Determination

While an experimental pKa is not available, it can be determined by potentiometric titration.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol/water) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized strong base, such as 0.1 M NaOH, while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point of the titration corresponds to the pKa of the acidic proton of the carboxylic acid.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its derivatives have shown potential as inhibitors of key enzymes involved in disease pathways.

5-Lipoxygenase (5-LOX) Inhibitors

The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators.[4][8] Overproduction of leukotrienes is implicated in inflammatory diseases such as asthma.[3] this compound has been used in the synthesis of analogues of myxochelin A, a known potent inhibitor of human 5-lipoxygenase.[9]

G Simplified 5-Lipoxygenase (5-LOX) Signaling Pathway AA Arachidonic Acid (from membrane phospholipids) FLAP FLAP (5-LO-activating protein) AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Inhibitor Inhibitors derived from This compound Inhibitor->LOX5 inhibition

Caption: Simplified 5-Lipoxygenase (5-LOX) Signaling Pathway.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The Hepatitis C virus nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for viral replication.[10] This enzyme is a prime target for antiviral drug development. This compound has served as a scaffold for the synthesis of novel non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase, leading to the disruption of its function and halting viral replication.[9] These inhibitors typically work by inducing a conformational change in the enzyme, rendering it inactive.[5]

G Mechanism of HCV NS5B Polymerase Inhibition cluster_0 Normal Viral Replication cluster_1 Inhibition Pathway NS5B HCV NS5B Polymerase (Active Conformation) New_RNA New Viral RNA Strand NS5B->New_RNA RNA_template Viral RNA Template RNA_template->NS5B NTPs Ribonucleoside Triphosphates (rNTPs) NTPs->NS5B Inhibitor Non-nucleoside Inhibitor (derived from 2-Fluoro-6- hydroxybenzoic acid) NS5B_inactive HCV NS5B Polymerase (Inactive Conformation) Inhibitor->NS5B_inactive Binds to allosteric site No_Replication Viral Replication Blocked NS5B_inactive->No_Replication

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a complete, publicly available experimental crystal structure determination for 2-Fluoro-6-hydroxybenzoic acid (also known as 6-fluorosalicylic acid) has not been found in crystallographic databases or peer-reviewed literature. This guide provides a detailed analysis of the crystal structure of the closely related and structurally analogous parent compound, salicylic (B10762653) acid (2-hydroxybenzoic acid) , as a reference. Theoretical insights into the conformational preferences of this compound are also incorporated to infer the potential structural impact of the fluorine substituent. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state properties of this class of compounds.

Introduction

This compound is a halogenated derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID) precursor and a versatile building block in medicinal chemistry. The introduction of a fluorine atom at the 6-position of the benzene (B151609) ring is anticipated to significantly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling drug formulation, bioavailability, and stability. This technical guide provides an in-depth analysis of the crystal structure of salicylic acid as a robust model to infer the structural characteristics of its 6-fluoro derivative.

Experimental Protocols (for Salicylic Acid Crystal Structure Determination)

The experimental methodologies outlined below are standard procedures for single-crystal X-ray diffraction analysis and are representative of the techniques used to determine the crystal structure of salicylic acid.

Crystal Growth

Single crystals of salicylic acid suitable for X-ray diffraction are typically grown by slow evaporation from a saturated solution. Common solvents include ethanol (B145695), acetone, or a mixture of ethanol and water. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Over a period of several days to weeks, well-formed, colorless, prismatic crystals are obtained.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_analysis Structure Analysis a Dissolution in Solvent b Slow Evaporation a->b c Crystal Selection b->c d Mounting on Diffractometer c->d e X-ray Diffraction d->e f Data Processing e->f g Structure Solution f->g h Structure Refinement g->h i Validation and Analysis h->i j Crystallographic Information File (CIF) i->j Final Structural Model

The Ortho Effect in 2-Fluoro-6-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ortho effect as it pertains to 2-Fluoro-6-hydroxybenzoic acid, also known as 6-fluorosalicylic acid. The presence of two substituents in the ortho position to a carboxylic acid group on a benzene (B151609) ring leads to a significant and often predictable increase in acidity. This phenomenon, known as the ortho effect, is a cornerstone of physical organic chemistry and has profound implications in drug design and development, where tuning the acidity (pKa) of a molecule is critical for its pharmacokinetic and pharmacodynamic properties.

The Core Concept: Understanding the Ortho Effect

The ortho effect describes the unusually high acidity of ortho-substituted benzoic acids when compared to their meta and para isomers, and even to the parent benzoic acid. This effect is a combination of steric and electronic factors. In the case of this compound, both the fluorine and hydroxyl groups are in the ortho position to the carboxylic acid moiety.

The primary driver of the ortho effect is steric hindrance . The bulky ortho substituents force the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance disrupts the delocalization of electrons between the carboxyl group and the aromatic ring.[1] Consequently, the carboxylate anion, formed upon deprotonation, is stabilized as the negative charge is localized on the two oxygen atoms without being destabilized by resonance with the ring. This increased stability of the conjugate base leads to a significant increase in the acidity of the parent molecule.

Furthermore, intramolecular hydrogen bonding can play a role in stabilizing the conjugate base. In the case of this compound, a hydrogen bond can form between the hydroxyl group and the carboxylate anion, further stabilizing the deprotonated form and thus increasing acidity.

Quantitative Analysis: Acidity (pKa) Data

The acidity of an organic compound is quantitatively expressed by its pKa value; a lower pKa indicates a stronger acid. The table below presents the pKa values of this compound and related isomers to provide a clear comparison and illustrate the impact of substituent positioning.

Compound NameStructurepKa
Benzoic AcidC₆H₅COOH4.20
2-Hydroxybenzoic Acid (Salicylic Acid)2.97
3-Hydroxybenzoic Acid4.06
4-Hydroxybenzoic Acid4.48
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14
3-Fluoro-2-hydroxybenzoic Acid2.45 (Predicted)
5-Fluoro-2-hydroxybenzoic Acid2.68 (Predicted)
This compound FC₆H₃(OH)COOH Not Experimentally Determined (Predicted to be < 2.5)

Key Experimental Protocols: Determination of pKa

The pKa of a compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This method involves the titration of a known concentration of the acidic compound with a strong base, typically sodium hydroxide, while monitoring the pH of the solution using a pH meter.

Methodology:

  • Solution Preparation: A precise amount of the substituted benzoic acid is dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The pKa is then determined as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Spectrophotometric Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

  • Buffer Preparation: A series of buffer solutions with known and varying pH values are prepared.

  • Sample Preparation: A stock solution of the substituted benzoic acid is prepared and then diluted in each of the buffer solutions to a constant final concentration.

  • Absorbance Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the molecule have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa.

Visualizing the Ortho Effect and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the logical relationships and experimental processes.

Ortho_Effect cluster_molecule This compound cluster_effects Ortho Effect Mechanisms cluster_consequences Consequences Ortho_Substituents 2-Fluoro and 6-Hydroxy groups Steric_Hindrance Steric Hindrance Ortho_Substituents->Steric_Hindrance Intramolecular_H_Bonding Intramolecular H-Bonding Ortho_Substituents->Intramolecular_H_Bonding Twist Carboxyl group twists out of plane Steric_Hindrance->Twist Stabilization Stabilization of Conjugate Base Intramolecular_H_Bonding->Stabilization SIR Steric Inhibition of Resonance (SIR) Twist->SIR SIR->Stabilization Increased_Acidity Increased Acidity (Lower pKa) Stabilization->Increased_Acidity

Caption: Conceptual pathway of the ortho effect in this compound.

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Method P_Prep Prepare Acid Solution P_Titrate Titrate with Strong Base P_Prep->P_Titrate P_Measure Measure pH P_Titrate->P_Measure P_Plot Plot pH vs. Volume P_Measure->P_Plot P_pKa pKa = pH at 1/2 Equivalence Point P_Plot->P_pKa S_Prep Prepare Buffered Solutions S_Measure Measure UV-Vis Absorbance S_Prep->S_Measure S_Plot Plot Absorbance vs. pH S_Measure->S_Plot S_pKa Determine pKa from Sigmoidal Fit S_Plot->S_pKa

Caption: Experimental workflow for pKa determination.

Conclusion and Implications in Drug Development

The ortho effect is a powerful tool in medicinal chemistry for modulating the acidity of lead compounds. In the case of this compound, the presence of two ortho substituents, a fluorine atom and a hydroxyl group, is expected to dramatically increase its acidity. This heightened acidity can influence a molecule's solubility, membrane permeability, and interaction with biological targets. For drug development professionals, a thorough understanding of the ortho effect is crucial for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. While an experimental pKa for this compound is not currently available, the principles of the ortho effect strongly suggest it is a potent organic acid, a factor that must be considered in its potential applications as a scaffold or intermediate in drug synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, utilizing 2-Fluoro-6-hydroxybenzoic acid as a versatile starting material. The protocol outlines a multi-step synthetic pathway to produce 4-anilinoquinazoline (B1210976) derivatives, a well-established class of EGFR inhibitors. Detailed experimental procedures, quantitative data on the biological activity of representative compounds, and visual diagrams of the synthetic workflow and the EGFR signaling pathway are presented to facilitate research and development in the field of oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small-cell lung cancer (NSCLC).[2] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful strategy in cancer therapy.[1]

The 4-anilinoquinazoline scaffold is a privileged structure in the design of EGFR inhibitors, with several approved drugs such as gefitinib (B1684475) and erlotinib (B232) belonging to this class.[3][4] This document details a synthetic route to novel 7-fluoro-4-anilinoquinazoline derivatives, starting from the readily available this compound. The presence of the fluorine atom at the 7-position of the quinazoline (B50416) core can enhance the binding affinity and metabolic stability of the inhibitor.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network of intracellular communication that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers a cascade of events leading to cell growth and proliferation.[3] The binding of a ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] These phosphorylated sites serve as docking platforms for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell survival and proliferation.[1] EGFR inhibitors act by competing with ATP for the kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits PI3K PI3K P_EGFR->PI3K Recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis EGFR_Inhibitor EGFR Inhibitor (e.g., 4-Anilinoquinazoline) EGFR_Inhibitor->P_EGFR Inhibits Nucleus->Proliferation Synthetic_Workflow Start This compound Step1 Step 1: Nitration Start->Step1 Intermediate1 2-Fluoro-6-hydroxy-3-nitrobenzoic acid Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 3-Amino-2-fluoro-6-hydroxybenzoic acid Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Intermediate3 8-Fluoro-5-hydroxyquinazolin-4(3H)-one Step3->Intermediate3 Step4 Step 4: Chlorination Intermediate3->Step4 Intermediate4 4-Chloro-8-fluoro-5-hydroxyquinazoline Step4->Intermediate4 Step5 Step 5: Nucleophilic Substitution Intermediate4->Step5 FinalProduct Target EGFR Inhibitor (4-Anilinoquinazoline derivative) Step5->FinalProduct

References

Application of 2-Fluoro-6-methylbenzoic Acid in the Synthesis of Avacopan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan (B605695) is an orally administered, selective antagonist of the complement 5a receptor (C5aR), which is a key driver of the inflammatory response in certain autoimmune diseases.[1] It is approved for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, a group of rare and severe autoimmune diseases characterized by inflammation of small blood vessels.[1] The synthesis of this complex molecule involves a multi-step process, with 2-Fluoro-6-methylbenzoic acid serving as a critical building block for the introduction of a key structural motif. This document outlines the application of 2-Fluoro-6-methylbenzoic acid in the synthesis of avacopan, providing detailed experimental protocols and quantitative data.

While the initial query specified 2-Fluoro-6-hydroxybenzoic acid, the available literature on avacopan synthesis consistently points to the use of 2-Fluoro-6-methylbenzoic acid, which is converted to its more reactive acid chloride form, 2-fluoro-6-methylbenzoyl chloride, for the acylation of a piperidine (B6355638) intermediate. This application note will focus on the role of 2-Fluoro-6-methylbenzoic acid as the correct precursor in the synthesis of avacopan.

Synthetic Pathway Overview

The synthesis of avacopan is a multi-step process that involves the construction of a central piperidine ring with specific stereochemistry, followed by the sequential addition of various substituents. 2-Fluoro-6-methylbenzoyl chloride is introduced in one of the later stages of the synthesis to form a crucial amide bond.

The overall synthetic workflow for avacopan, highlighting the step involving 2-Fluoro-6-methylbenzoyl chloride, is depicted below.

Avacopan_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_precursor Precursor Preparation cluster_final Final Assembly Ethyl 3-(4-nitrophenyl)-3-oxopropanoate Ethyl 3-(4-nitrophenyl)-3-oxopropanoate Tetrahydropyridine Intermediate Tetrahydropyridine Intermediate Ethyl 3-(4-nitrophenyl)-3-oxopropanoate->Tetrahydropyridine Intermediate Acrolein diethyl acetal Acrolein diethyl acetal Acrolein diethyl acetal->Tetrahydropyridine Intermediate (R)-(-)-2-Phenylglycinol (R)-(-)-2-Phenylglycinol (R)-(-)-2-Phenylglycinol->Tetrahydropyridine Intermediate Piperidine Intermediate Piperidine Intermediate Tetrahydropyridine Intermediate->Piperidine Intermediate Hydrogenation Amine Salt Adduct (18.4) Amine Salt Adduct (18.4) Piperidine Intermediate->Amine Salt Adduct (18.4) Reductive Amination & Salt Formation Amide Intermediate (18.6) Amide Intermediate (18.6) Amine Salt Adduct (18.4)->Amide Intermediate (18.6) Acylation 2-Fluoro-6-methylbenzoic acid 2-Fluoro-6-methylbenzoic acid 2-Fluoro-6-methylbenzoyl chloride (18.5) 2-Fluoro-6-methylbenzoyl chloride (18.5) 2-Fluoro-6-methylbenzoic acid->2-Fluoro-6-methylbenzoyl chloride (18.5) Chlorination 2-Fluoro-6-methylbenzoyl chloride (18.5)->Amide Intermediate (18.6) Avacopan Avacopan Amide Intermediate (18.6)->Avacopan Amidation 4-Methyl-5-(trifluoromethyl)aniline (18.7) 4-Methyl-5-(trifluoromethyl)aniline (18.7) 4-Methyl-5-(trifluoromethyl)aniline (18.7)->Avacopan

Caption: Overall synthetic workflow for Avacopan.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of avacopan, starting from the formation of the amine salt adduct.

Reaction StepStarting MaterialReagentProductYield (%)Reference
Salt FormationCrude amino ester from piperidine intermediate(-)-O,O'-di-p-toluoyl-L-tartaric acidAmine Salt Adduct (18.4)70[1]
AcylationAmine Salt Adduct (18.4)2-Fluoro-6-methylbenzoyl chloride (18.5)Amide Intermediate (18.6)95
AmidationAmide Intermediate (18.6)4-Methyl-5-(trifluoromethyl)aniline (18.7)Avacopan80[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-methylbenzoyl chloride from 2-Fluoro-6-methylbenzoic acid

This protocol describes the conversion of 2-Fluoro-6-methylbenzoic acid to its corresponding acid chloride, a necessary activation step for the subsequent acylation reaction.

Materials:

  • 2-Fluoro-6-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene (B28343)

  • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

  • To a solution of 2-Fluoro-6-methylbenzoic acid in anhydrous DCM, add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2-fluoro-6-methylbenzoyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Diagram of Precursor Preparation:

Precursor_Preparation 2-Fluoro-6-methylbenzoic acid 2-Fluoro-6-methylbenzoic acid 2-Fluoro-6-methylbenzoyl chloride 2-Fluoro-6-methylbenzoyl chloride 2-Fluoro-6-methylbenzoic acid->2-Fluoro-6-methylbenzoyl chloride Chlorination SOCl2 SOCl2 SOCl2->2-Fluoro-6-methylbenzoyl chloride

Caption: Conversion to the acyl chloride.

Protocol 2: Acylation of the Piperidine Intermediate

This protocol details the formation of the amide bond between the piperidine intermediate and 2-fluoro-6-methylbenzoyl chloride.

Materials:

  • Amine Salt Adduct (e.g., ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate (−)-O,O′-di-p-toluoyl-L-tartaric acid salt)

  • 2-Fluoro-6-methylbenzoyl chloride

  • Base (e.g., K₂CO₃, triethylamine)

  • Solvent (e.g., water, methyl tert-butyl ether (MTBE), tetrahydrofuran (B95107) (THF))

Procedure:

  • The amine salt adduct is first treated to liberate the free amine. This can be achieved by treatment with a suitable base.

  • The free amine is then dissolved in a suitable solvent system, such as a mixture of water and MTBE.

  • A solution of 2-fluoro-6-methylbenzoyl chloride in a compatible solvent (e.g., THF) is added dropwise to the amine solution at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide intermediate.

  • The crude product can be purified by recrystallization or column chromatography. A reported yield for this step is 95%.

Protocol 3: Final Amidation to Yield Avacopan

This protocol describes the final step in the synthesis of avacopan, which involves the amidation of the ester group of the amide intermediate.

Materials:

  • Amide Intermediate (from Protocol 2)

  • 4-Methyl-5-(trifluoromethyl)aniline

  • Lewis acid (e.g., AlMe₃)

  • Anhydrous toluene

Procedure:

  • A solution of the amide intermediate and 4-methyl-5-(trifluoromethyl)aniline in anhydrous toluene is prepared.

  • The solution is treated with a Lewis acid, such as trimethylaluminum (B3029685) (AlMe₃), at a controlled temperature.

  • The reaction mixture is heated (e.g., to 55 °C) for several hours (e.g., 8 hours) until the reaction is complete.

  • The reaction is then carefully quenched with a suitable reagent (e.g., Rochelle's salt solution).

  • The organic layer is separated, washed, dried, and concentrated.

  • The crude avacopan is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid. A reported yield for this final step is 80%.[1]

Diagram of Final Assembly:

Final_Assembly Amide Intermediate Amide Intermediate Avacopan Avacopan Amide Intermediate->Avacopan Amidation Aniline 4-Methyl-5-(trifluoromethyl)aniline Aniline->Avacopan AlMe3 AlMe3 AlMe3->Avacopan

Caption: Final amidation step to Avacopan.

Conclusion

2-Fluoro-6-methylbenzoic acid is a crucial precursor in the synthesis of avacopan, providing the necessary acyl group for the formation of a key amide bond in the final molecule. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient procedure. The subsequent acylation and amidation steps proceed with good to excellent yields, making this a viable synthetic route for the large-scale production of avacopan. The protocols and data presented here provide a detailed guide for researchers and professionals involved in the synthesis and development of this important therapeutic agent.

References

Application of 2-Fluoro-6-hydroxybenzoic Acid in Immunoadjuvant Development: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel immunoadjuvants will find that the scientific literature to date does not contain studies on the specific application of 2-Fluoro-6-hydroxybenzoic acid as an immunoadjuvant. Comprehensive searches of scholarly articles and patent databases did not yield any publications detailing its mechanism of action, efficacy, or formulation in the context of vaccine or immunotherapy development.

While the fluorination of compounds is a known strategy in medicinal chemistry to enhance biological activity, and has been explored in the context of immunoadjuvants with other molecules, there is currently no public data to support the application of this compound for this purpose. The existing research on this compound primarily focuses on its role as a chemical intermediate in the synthesis of other pharmacologically active compounds, such as kinase inhibitors and antiviral agents.

Given the absence of published data, this document cannot provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams related to the use of this compound as an immunoadjuvant. The scientific community has not yet explored or reported on this specific application.

Therefore, any research into the potential of this compound as an immunoadjuvant would represent a novel area of investigation. Researchers would need to conduct foundational in vitro and in vivo studies to determine its immunological activity, safety profile, and potential mechanisms of action. Such studies would be the first step in establishing whether this compound has any utility in the development of new adjuvants.

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoro-6-hydroxybenzoic acid, also known as 6-fluorosalicylic acid, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group ortho to a carboxylic acid, makes it a key building block for creating complex molecular architectures with diverse biological activities. This document provides a detailed protocol for the synthesis of this compound via the Kolbe-Schmitt reaction, a well-established industrial method for the carboxylation of phenols.[2][3][4][5]

Chemical Reaction Pathway

The synthesis of this compound is achieved through the carboxylation of 2-fluorophenol (B130384). This reaction, an adaptation of the Kolbe-Schmitt reaction, involves the nucleophilic addition of the sodium salt of 2-fluorophenol (sodium 2-fluorophenoxide) to carbon dioxide under elevated temperature and pressure.[2][3][4] The initial product is the sodium salt of 6-fluorosalicylic acid, which is subsequently protonated with a strong acid to yield the final product.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-Fluorophenol 2-Fluorophenol Sodium_2-fluorophenoxide Sodium 2-fluorophenoxide 2-Fluorophenol->Sodium_2-fluorophenoxide + NaOH - H2O NaOH Sodium Hydroxide (B78521) CO2 Carbon Dioxide Sodium_6-fluorosalicylate Sodium 6-fluorosalicylate Sodium_2-fluorophenoxide->Sodium_6-fluorosalicylate + CO2 (High T, P) 2-Fluoro-6-hydroxybenzoic_acid This compound Sodium_6-fluorosalicylate->2-Fluoro-6-hydroxybenzoic_acid + H2SO4 (aq) - Na2SO4

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-fluorophenol using the Kolbe-Schmitt reaction.

Materials and Equipment:

  • 2-Fluorophenol (Reagent grade, ≥99%)

  • Sodium hydroxide (Pellets, ≥97%)

  • Carbon dioxide (High purity, compressed gas)

  • Sulfuric acid (Concentrated, 98%)

  • Methanol (Anhydrous)

  • Deionized water

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Round-bottom flasks

  • Condenser

  • Beakers

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

  • Drying oven

Procedure:

  • Preparation of Sodium 2-fluorophenoxide:

    • In a round-bottom flask, dissolve 11.2 g (0.1 mol) of 2-fluorophenol in 50 mL of anhydrous methanol.

    • In a separate beaker, carefully prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in a minimal amount of deionized water and cool to room temperature.

    • Slowly add the sodium hydroxide solution to the 2-fluorophenol solution with stirring.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain dry sodium 2-fluorophenoxide powder.

  • Carboxylation Reaction:

    • Transfer the dried sodium 2-fluorophenoxide into a high-pressure autoclave reactor.

    • Seal the reactor and purge with nitrogen gas to remove any residual air and moisture.

    • Pressurize the reactor with carbon dioxide to approximately 100 atm.

    • Heat the reactor to 125 °C while stirring.

    • Maintain these conditions for 6-8 hours. The pressure will initially increase with temperature and then gradually decrease as the CO2 is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon dioxide.

    • Dissolve the solid product in the reactor with 100 mL of deionized water.

    • Transfer the aqueous solution to a beaker and cool in an ice bath.

    • Slowly and carefully acidify the solution to a pH of approximately 2 by adding concentrated sulfuric acid dropwise with constant stirring. A precipitate of this compound will form.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol (B145695)/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol and add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven at 60 °C.

Quantitative Data Summary:

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material2-Fluorophenol
Key ReagentsSodium Hydroxide, Carbon Dioxide
Reaction Temperature125 °C
Reaction Pressure100 atm
Reaction Time6-8 hours
Typical Yield 70-80%
Purity (after recryst.) ≥98%
Melting Point159-163 °C
Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

G start Start prep_phenoxide Preparation of Sodium 2-fluorophenoxide start->prep_phenoxide carboxylation Carboxylation in Autoclave prep_phenoxide->carboxylation High T, High P CO2 workup Aqueous Work-up and Acidification carboxylation->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification drying Drying of Final Product purification->drying end End drying->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate training and safety precautions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide and concentrated sulfuric acid are corrosive and should be handled with care.

The protocol described provides a reliable and scalable method for the synthesis of this compound, a key intermediate for pharmaceutical and agrochemical research and development. The Kolbe-Schmitt reaction offers an efficient route to this valuable compound from readily available starting materials.

References

Application Note: HPLC Method for Purity Analysis of 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-hydroxybenzoic acid (CAS: 67531-86-6), also known as 6-Fluorosalicylic acid, is a crucial chemical intermediate used in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2] Its unique molecular structure makes it a valuable building block in the development of novel therapeutics.[1][3] The purity of this intermediate is paramount as it directly influences the yield, purity, and safety profile of the final drug product.[4][5]

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of this compound. The method is designed for accuracy, precision, and ease of implementation in a quality control or research laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below for reference.

PropertyValue
Synonym 6-Fluorosalicylic acid[6]
CAS Number 67531-86-6[6][7]
Molecular Formula C₇H₅FO₃[7]
Molecular Weight 156.11 g/mol [7]
Appearance Solid, white to yellow powder[1][2][7]
Melting Point 159-163 °C[6][7]

Experimental Protocols

This protocol is based on established principles of reversed-phase chromatography for acidic and aromatic compounds.[8][9][10]

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.[5][11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used in pharmaceutical analysis for their excellent retention of moderately polar to non-polar compounds.[8][12]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (AR Grade)

    • This compound reference standard (Purity ≥99%)

2. Chromatographic Conditions

The following chromatographic conditions are optimized for the separation of this compound from its potential impurities. The use of an acidic mobile phase ensures that the carboxylic acid group remains protonated, leading to better retention and improved peak shape.[9][13]

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min[14]
Column Temperature 30 °C[15]
Detection Wavelength 275 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL

3. Preparation of Solutions

  • Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is used as the diluent.[11]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a 50 mL solution in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[5]

Data Presentation

System Suitability Testing (SST)

System suitability is performed to ensure the chromatographic system is adequate for the intended analysis. The standard solution is injected five times, and the following parameters are evaluated.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Quantitative Analysis of Purity

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak NameRetention Time (min)Peak AreaArea %
Impurity 14.815,2300.08
Impurity 27.228,5600.15
This compound 9.5 18,950,100 99.71
Impurity 311.311,4200.06
Total 19,005,310 100.00

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve in Diluent (ACN/Water 50:50) weigh->dissolve filtrate 3. Filter through 0.45 µm Syringe Filter dissolve->filtrate inject 4. Inject into HPLC System filtrate->inject acquire 5. Data Acquisition (25 min run time) inject->acquire integrate 6. Integrate Chromatogram Peaks acquire->integrate calculate 7. Calculate Area % and Assess SST integrate->calculate report 8. Final Purity Report calculate->report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Fluoro-6-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-6-hydroxybenzoic acid. This document includes experimental protocols for sample preparation and data acquisition, predicted spectral data, and an interpretation of the spectra, highlighting the influence of the fluorine and hydroxyl substituents on the chemical shifts of the aromatic ring.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for confirming its structure and assessing its purity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, along with the electron-donating effect of the hydroxyl group, significantly influences the chemical shifts of the aromatic protons. The fluorine atom will also introduce characteristic splitting patterns (J-coupling) with adjacent protons.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly attached to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at lower field. The carbonyl carbon of the carboxylic acid will also have a characteristic downfield chemical shift. Due to the presence of fluorine, carbon signals will exhibit C-F coupling, which can aid in signal assignment.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts are estimated based on the analysis of structurally similar compounds and known substituent effects.

Proton AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-3~6.85ddJ_HH ≈ 8.4, J_HF ≈ 10.51H
H-4~7.30tJ_HH ≈ 8.41H
H-5~6.70dJ_HH ≈ 8.41H
-OH> 9.0br s-1H
-COOH> 11.0br s-1H

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts of the -OH and -COOH protons are dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR spectral data for this compound.

Carbon AssignmentPredicted Chemical Shift (δ) (ppm)Multiplicity (due to C-F coupling)
C-1~110d
C-2~160d
C-3~115d
C-4~135s
C-5~118s
C-6~158d
-COOH~170s

Note: Chemical shifts are referenced to the solvent signal.

Experimental Protocols

The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound.[1][2] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample.[3] Common choices for carboxylic acids include DMSO-d₆ or Methanol-d₄. Chloroform-d (CDCl₃) can also be used, but the acidic protons may exchange or have very broad signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean, and dry vial.[4] Gentle warming or sonication can aid in dissolution.

  • Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is also common.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

ParameterRecommended Value
Pulse ProgramStandard 1D proton
Number of Scans (NS)8-16
Relaxation Delay (D1)1-2 seconds
Acquisition Time (AQ)2-4 seconds
Spectral Width (SW)~16 ppm (centered around 8 ppm)
Temperature298 K
ParameterRecommended Value
Pulse ProgramStandard 1D carbon with proton decoupling
Number of Scans (NS)1024 or more (depending on concentration)
Relaxation Delay (D1)2 seconds
Acquisition Time (AQ)1-2 seconds
Spectral Width (SW)~250 ppm (centered around 125 ppm)
Temperature298 K
Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing arrow arrow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process analyze Reference, Integrate & Analyze process->analyze report Spectral Analysis Report analyze->report Final Report

Caption: General workflow for NMR analysis.

References

Application Notes and Protocols for 2-Fluoro-6-hydroxybenzoic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-6-hydroxybenzoic acid, also known as 6-fluorosalicylic acid, is a valuable scaffold in medicinal chemistry and drug discovery. Its structure incorporates three key functional groups: a carboxylic acid, a hydroxyl group, and a fluorine atom at the ortho position. The carboxylic acid and adjacent hydroxyl group can act as a bidentate chelate, crucial for interacting with metal ions in enzyme active sites, while the fluorine atom can enhance metabolic stability, binding affinity, and acidity of the carboxylic acid group.[1][2] These features make this compound an excellent starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. These notes provide an overview of its applications and detailed protocols for its use in SAR-driven drug discovery.

Applications in SAR Studies

The this compound moiety has been incorporated into molecules targeting a range of biological pathways, primarily in anti-inflammatory and anti-infective research.

1. Inhibition of 5-Lipoxygenase (5-LOX): The siderophore myxochelin A, which contains a salicylic (B10762653) acid-like core, is a potent inhibitor of human 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2] SAR studies involving the synthesis of myxochelin analogues have utilized this compound to probe the effects of fluorine substitution on inhibitory activity. The fluorine atom can modulate the electronic properties and binding interactions within the 5-LOX active site.

2. Antimycobacterial Agents: Derivatives of this compound have been synthesized and evaluated for their potential as antimycobacterial agents.[3] In one study, 4-amino-2-fluoro-6-hydroxybenzoic acid, an analog of para-aminosalicylic acid (PAS), was developed. While it was found to be microbiologically inactive, this line of inquiry demonstrates the utility of the scaffold in exploring new chemical space for anti-tuberculosis drug discovery. The study highlighted how substitutions on the ring impact biological activity and pharmacokinetic properties.[3]

Data Presentation: SAR of Benzoic Acid Derivatives

The following tables summarize quantitative data for derivatives related to the this compound scaffold, illustrating key SAR observations.

Table 1: Pharmacokinetic Properties of para-Aminosalicylic Acid (PAS) Analogs [3] This table presents the area under the curve (AUC) for fluorinated PAS analogs, demonstrating how fluorine substitution impacts oral exposure.

CompoundStructureAUC (h·μg/mL)Fold Increase vs. PAS
para-Aminosalicylic Acid (PAS)4-amino-2-hydroxybenzoic acid2.11.0x
4-Amino-2-fluoro-6-hydroxybenzoic acid (13) 4-amino-2-fluoro-6-hydroxybenzoic acid2.41.1x
4-Amino-3-fluoro-2-hydroxybenzoic acid (12)4-amino-3-fluoro-2-hydroxybenzoic acid4.01.9x
4-Amino-5-fluoro-2-hydroxybenzoic acid (11)4-amino-5-fluoro-2-hydroxybenzoic acid10.04.8x

Data from a study evaluating PAS analogs in mice following a 25 mg/kg oral dose. While compound 13 showed only a modest improvement in AUC, the study demonstrates the significant impact of the fluorine atom's position on pharmacokinetics.

Table 2: Activity of Dual COX-2/5-LOX Inhibitors [4] This table shows the inhibitory activity of representative compounds designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), pathways relevant to the anti-inflammatory potential of salicylic acid derivatives.

CompoundTargetIC₅₀ (µM)
Compound 11 5-LOX1.04 ± 0.22
COX-236.18 ± 3.08
Compound 12 5-LOX1.29 ± 0.10
COX-283.42 ± 4.37

These compounds, classified as "type B hydroxamic acids," demonstrate how related scaffolds can be optimized for dual-target inhibition. SAR studies in this area often explore modifications to the core to balance activity against both enzymes.

Experimental Protocols

Protocol 1: General Synthesis of Amide Derivatives for SAR Studies

This protocol describes a standard method to derivatize the carboxylic acid of this compound, allowing for the exploration of various substituents.

Objective: To synthesize a library of amide derivatives from this compound for SAR analysis.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Organic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Activation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the coupling agent HATU (1.1 eq) and the organic base DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated acid solution, add the desired amine (1.2 eq).

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of synthesized compounds against human 5-LOX.[4]

Objective: To quantify the IC₅₀ value of test compounds against 5-LOX.

Materials:

  • Human recombinant 5-LOX enzyme

  • 5-LOX substrate (e.g., arachidonic acid)

  • Fluorometric inhibitor screening kit (e.g., from Cayman Chemical, Abcam)

  • Test compounds dissolved in DMSO

  • Assay buffer (as provided in the kit)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

  • Enzyme Addition: To the wells of the 96-well plate, add the assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include wells for a positive control (a known 5-LOX inhibitor) and a negative control (DMSO vehicle).

  • Add the human recombinant 5-LOX enzyme to all wells except for a no-enzyme control.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Record data every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the negative control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Diagram 1: Arachidonic Acid Inflammatory Pathway The following diagram illustrates the enzymatic pathways of COX-2 and 5-LOX in the conversion of arachidonic acid to pro-inflammatory mediators. Derivatives of this compound can be designed to inhibit these enzymes.

Inflammatory_Pathway cluster_pathways Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA Liberation COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (e.g., PGE₂) COX2->PGs LTs Leukotrienes (e.g., LTB₄) LOX5->LTs Metabolism Inflammation_PG Inflammation, Pain, Fever PGs->Inflammation_PG Inflammation_LT Inflammation, Chemotaxis LTs->Inflammation_LT

Caption: The COX-2 and 5-LOX pathways in inflammation.

Diagram 2: Workflow for a Structure-Activity Relationship (SAR) Study This diagram outlines the logical steps involved in an SAR study, from initial scaffold selection to lead optimization.

SAR_Workflow Scaffold Core Scaffold (this compound) Synthesis Design & Synthesize Analog Library Scaffold->Synthesis Screening Biological Screening (e.g., 5-LOX Assay) Synthesis->Screening Data Data Analysis (IC₅₀ Determination) Screening->Data SAR Establish SAR Data->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Potent Hits Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A typical workflow for SAR-driven drug discovery.

References

Application Notes and Protocols: Derivatization of 2-Fluoro-6-hydroxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzoic acid, a fluorinated analog of salicylic (B10762653) acid, represents a valuable scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group ortho to the carboxylic acid, offers distinct physicochemical properties that can be exploited for the development of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl and carboxylic acid moieties provide key interaction points with biological targets and opportunities for diverse chemical modifications.

This document provides detailed application notes and protocols for the derivatization of this compound into esters and amides, and outlines methodologies for their subsequent biological screening against cancer and microbial targets. While specific biological data for derivatives of this compound is limited in publicly available literature, this guide utilizes data from structurally related fluorinated benzoic and salicylic acid derivatives to illustrate the potential biological activities and guide screening efforts.

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize the quantitative biological activity of various fluorinated benzoic and salicylic acid derivatives, providing a basis for comparison and target selection for newly synthesized compounds.

Table 1: Anticancer Activity of Fluorinated Benzoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated AminophenylhydrazinesA549 (Lung Carcinoma)0.64--
Fluorinated Benzofuran DerivativesHCT116 (Colorectal Carcinoma)19.5--
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical Cancer)17.845-Fluorouracil-
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamideHuman Colorectal Cancer4.535-Fluorouracil-
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast Cancer)15.6Doxorubicin-

Note: The data presented is for structurally related compounds and should be considered as a guide for the potential activity of this compound derivatives.

Table 2: Antimicrobial Activity of Fluorinated Salicylanilide Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Fluoro and trifluoromethyl-substituted salicylanilidesS. aureus0.25 - 64--
Salicylanilide 4-(Trifluoromethyl)-benzoatesS. aureus (MRSA)≥ 0.49Benzylpenicillin-
Azosalicylic acid analogsVarious bacteria31.25--
2-chlorobenzoic acid derivativesE. coli-Norfloxacin-
Sulfonamides containing 5-chloro-2-hydroxybenzoic acidS. aureus (MRSA)15.62 - 31.25--

Note: The data presented is for structurally related compounds and should be considered as a guide for the potential activity of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-hydroxybenzamides

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 equivalents) and HOBt (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIEA (2.0 equivalents) to the cooled mixture.

  • Slowly add EDC (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Protocol 2: Synthesis of 2-Fluoro-6-hydroxyphenyl Esters

This protocol outlines the Fischer esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and the positive control in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are formed.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Screening (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and positive control in the broth medium in the wells of a 96-well plate.

  • Add an equal volume of the standardized microbial inoculum to each well.

  • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow start This compound derivatization Derivatization (Amidation / Esterification) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization nf_kb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->gene_transcription inhibitor Benzoic Acid Derivative (Inhibitor) inhibitor->ikk egfr_pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Fluorinated Benzoic Acid Derivative (Inhibitor) inhibitor->egfr cell_wall_synthesis precursors Cytoplasmic Precursors transport Membrane Transport (Lipid Carrier) precursors->transport polymerization Transglycosylation (Polymerization) transport->polymerization crosslinking Transpeptidation (Cross-linking) polymerization->crosslinking cell_wall Stable Cell Wall crosslinking->cell_wall inhibitor Salicylanilide Derivative (Inhibitor) inhibitor->transport

Application Notes and Protocols: 2-Fluoro-6-hydroxybenzoic Acid as a Versatile Precursor for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-6-hydroxybenzoic acid (also known as 6-fluorosalicylic acid) as a key starting material for the synthesis of novel antifungal agents. The inclusion of a fluorine atom on the benzene (B151609) ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the resulting compounds. This document outlines synthetic strategies, provides detailed experimental protocols for the preparation of potential antifungal candidates, and describes methods for evaluating their efficacy.

Introduction: The Potential of Fluorinated Salicylic (B10762653) Acid Derivatives

Salicylic acid and its derivatives have long been recognized for their diverse pharmacological activities, including antifungal properties. The strategic incorporation of a fluorine atom at the 6-position of the salicylic acid scaffold is a promising approach in medicinal chemistry to develop new antifungal agents with improved potency and drug-like characteristics. The electron-withdrawing nature of fluorine can influence the acidity of the phenolic hydroxyl and carboxylic acid groups, potentially leading to enhanced interactions with biological targets.

This document focuses on the synthesis of two primary classes of derivatives from this compound: salicylamides and salicylate (B1505791) esters. These derivatives offer opportunities for extensive structure-activity relationship (SAR) studies to optimize antifungal efficacy.

Synthetic Pathways and Experimental Protocols

The primary functional groups of this compound—the carboxylic acid and the phenolic hydroxyl—serve as key handles for chemical modification. The following sections detail the synthesis of salicylamide (B354443) and salicylate ester derivatives.

Synthesis of 2-Fluoro-6-hydroxybenzamide (B65572) Derivatives

The synthesis of amide derivatives from this compound can be achieved through a two-step process involving the activation of the carboxylic acid followed by coupling with a desired amine.

Workflow for the Synthesis of 2-Fluoro-6-hydroxybenzamides:

G start This compound step1 Carboxylic Acid Activation (e.g., with SOCl2 or EDC/HOBt) start->step1 step2 Acyl Chloride or Activated Ester Intermediate step1->step2 step3 Amine Coupling (R-NH2) step2->step3 end 2-Fluoro-6-hydroxybenzamide Derivative step3->end

Caption: Synthetic workflow for 2-fluoro-6-hydroxybenzamide derivatives.

Experimental Protocol: Synthesis of N-substituted-2-fluoro-6-hydroxybenzamide

  • Carboxylic Acid Activation (Acyl Chloride Formation):

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 2-fluoro-6-hydroxybenzoyl chloride.

  • Amine Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted-2-fluoro-6-hydroxybenzamide.[1]

Synthesis of 2-Fluoro-6-hydroxybenzoate Ester Derivatives

Esterification of the carboxylic acid group of this compound can be readily achieved under acidic conditions with the corresponding alcohol.

Workflow for the Synthesis of 2-Fluoro-6-hydroxybenzoate Esters:

G start This compound step1 Fischer Esterification (Alcohol, Acid Catalyst) start->step1 end 2-Fluoro-6-hydroxybenzoate Ester Derivative step1->end

Caption: Synthetic workflow for 2-fluoro-6-hydroxybenzoate esters.

Experimental Protocol: Synthesis of Alkyl 2-fluoro-6-hydroxybenzoate

  • Dissolve this compound (1.0 eq) in the desired aliphatic alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.[1]

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.[1]

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.[1]

  • After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography on silica gel to afford the pure alkyl 2-fluoro-6-hydroxybenzoate.[1]

Antifungal Activity Evaluation

The antifungal activity of the synthesized derivatives should be evaluated to determine their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal strains.

Workflow for Antifungal Susceptibility Testing:

G start Synthesized Derivatives step1 Prepare Serial Dilutions of Compounds start->step1 step2 Inoculate with Fungal Suspension (e.g., Candida albicans) step1->step2 step3 Incubate at 35°C for 24-48h step2->step3 step4 Determine MIC (Lowest concentration with no visible growth) step3->step4 end Antifungal Potency Data step4->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methodologies for antifungal susceptibility testing.[1]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Candida krusei, Candida tropicalis)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27-A3).

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include positive (fungi in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 530 nm.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical MIC data for a series of 2-fluoro-6-hydroxybenzamide derivatives, based on published data for analogous salicylamides, to illustrate potential SAR trends.[1][2]

Compound ID R Group (Amide Substituent) MIC (μM) against C. albicans MIC (μM) against C. krusei
FHBA-1 Isobutyl> 20001500 - 2000
FHBA-2 Cyclohexyl500 - 600500 - 600
FHBA-3 Benzyl (B1604629)1000 - 15001000 - 1500
FHBA-4 4-Methylbenzyl800 - 1000800 - 1000
FHBA-5 4-Methoxybenzyl400 - 500400 - 500
FHBA-6 4-Fluorobenzyl600 - 800600 - 800
FHBA-7 4-Chlorobenzyl500 - 700500 - 700
Fluconazole -0.25 - 216 - 64

Key SAR Observations (Hypothetical):

  • Lipophilicity: Increasing the lipophilicity of the amide substituent (e.g., cyclohexyl vs. isobutyl) appears to enhance antifungal activity.

  • Aromatic Substituents: The presence of electron-donating or electron-withdrawing groups on a benzyl substituent can modulate activity. For instance, a 4-methoxy group (electron-donating) may improve potency.

  • Halogenation: Halogen substitution on the benzyl ring (fluoro or chloro) can also lead to increased antifungal activity.

Proposed Mechanism of Action Studies

The mechanism of action of novel antifungal compounds is a critical aspect of their development. For derivatives of salicylic acid, it has been suggested that they may not act on the fungal cell wall or interfere with ergosterol (B1671047) biosynthesis in the plasma membrane.[2] A potential multitarget mechanism has been proposed.[2]

Logical Workflow for Mechanism of Action Studies:

G start Active Antifungal Derivative ergosterol_test Ergosterol Binding Assay start->ergosterol_test cell_wall_test Cell Wall Integrity Assay (Sorbitol Protection) start->cell_wall_test membrane_perm_test Membrane Permeability Assay (e.g., Propidium Iodide Staining) start->membrane_perm_test chitinase_test Chitinase Activity Assay start->chitinase_test result1 No interaction with ergosterol? ergosterol_test->result1 result2 No effect on cell wall? cell_wall_test->result2 result3 Increased membrane permeability? membrane_perm_test->result3 result4 Inhibition of chitinase? chitinase_test->result4 conclusion Elucidation of Potential Mechanism result1->conclusion result2->conclusion result3->conclusion result4->conclusion

Caption: Logical workflow for investigating the antifungal mechanism of action.

Protocol: Ergosterol Binding Assay

This assay helps determine if the compounds bind to ergosterol, a key component of the fungal cell membrane and the target of azole antifungals.

  • Perform the broth microdilution assay as described above, but with the addition of exogenous ergosterol to the test medium.

  • If the MIC of the compound increases significantly in the presence of ergosterol, it suggests an interaction between the compound and ergosterol.

Protocol: Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay assesses whether the compounds target the fungal cell wall.

  • Perform the broth microdilution assay in two sets of 96-well plates.

  • In one set, use standard RPMI-1640 medium. In the second set, use RPMI-1640 medium supplemented with 0.8 M sorbitol as an osmotic protectant.

  • If the compound targets the cell wall, the MIC will be significantly higher in the medium containing sorbitol.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antifungal agents. Its derivatives, particularly salicylamides and salicylate esters, offer a promising scaffold for the development of potent compounds. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the potential of these fluorinated derivatives in the discovery of new and effective treatments for fungal infections. Further investigation into their mechanism of action will be crucial for their advancement as clinical candidates.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the scalable synthesis of 2-Fluoro-6-hydroxybenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The described method is based on the high-pressure hydrolysis of 2,6-difluorobenzonitrile, offering a high-yield, cost-effective, and scalable route to the target compound. This application note includes a comprehensive experimental procedure, a summary of quantitative data, safety precautions, and characterization data for the final product.

Introduction

This compound, also known as 6-fluorosalicylic acid, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products. Therefore, a robust and scalable synthetic method for this intermediate is of high importance for the chemical and pharmaceutical industries. The protocol detailed below describes a one-step synthesis from commercially available 2,6-difluorobenzonitrile.

Data Presentation

The following table summarizes the key quantitative data for the scalable synthesis of this compound.

ParameterValueReference
Starting Material2,6-difluorobenzonitrile[1]
ReagentsSodium hydroxide (B78521), Water, Sulfuric acid[1]
Molar Ratio (Starting Material:NaOH:Water)1:3:10[1]
Reaction Temperature150 °C[1]
Reaction Pressure0.25 MPa[1]
Yield85%[1]
Purity98.5%[1]
Final Product FormWhite crystalline solid
Melting Point159-163 °C

Experimental Protocol

This protocol is adapted from a patented procedure and is intended for use by trained chemists in a well-equipped laboratory.[1]

Materials:

  • 2,6-difluorobenzonitrile (C₇H₃F₂N)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Ethanol (B145695)

  • Deionized water

  • High-pressure reactor (autoclave) equipped with a stirrer and temperature and pressure controls

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 2,6-difluorobenzonitrile, sodium hydroxide, and deionized water in a 1:3:10 molar ratio. For example, for 139.1 g (1.0 mole) of 2,6-difluorobenzonitrile, use 120 g (3.0 moles) of sodium hydroxide and 180 g (10.0 moles) of water.

  • Reaction: Seal the reactor and begin stirring. Heat the mixture to 150 °C. The pressure inside the reactor will rise to approximately 0.25 MPa. Maintain these conditions for a sufficient time to ensure the completion of the reaction (monitoring by TLC or HPLC is recommended if possible).

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the reaction mixture to a beaker.

  • Precipitation: While stirring, slowly add a 10% aqueous solution of sulfuric acid to the reaction mixture to adjust the pH to 1. A solid precipitate of this compound will form.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a mixture of ethanol and water (e.g., in a 2:1 volume ratio). Dissolve the crude product in the hot solvent mixture, allow it to cool slowly to form crystals, collect the crystals by filtration, and dry them under vacuum.

Safety Precautions

  • 2,6-difluorobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[2][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: Sodium hydroxide is a corrosive material that can cause severe skin burns and eye damage.[4] Handle with care and wear appropriate PPE. The reaction with water is exothermic.

  • High-Pressure Reaction: The reaction is performed under elevated temperature and pressure. Use a properly rated and maintained high-pressure reactor. Ensure that the reactor is equipped with a pressure relief device and that all safety protocols for high-pressure work are strictly followed.

  • Sulfuric Acid: Sulfuric acid is a strong corrosive acid. Handle with extreme care and wear appropriate PPE.

Characterization of this compound

  • Appearance: White to light yellow crystalline powder.

  • Melting Point: 159-163 °C.

  • Spectroscopic Data:

    • ¹H NMR, ¹³C NMR, and IR spectra are available for reference in spectral databases. Representative spectra can be found at SpectraBase.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Reactor B 2. Reaction at 150 °C, 0.25 MPa A->B C 3. Cool and Depressurize B->C Reaction Completion D 4. Acidification (pH 1) C->D E 5. Filtration D->E F 6. Washing E->F G 7. Drying F->G Crude Product H 8. Recrystallization (Optional) G->H I 9. Characterization H->I

Caption: Scalable synthesis workflow for this compound.

References

Troubleshooting & Optimization

Common impurities in 2-Fluoro-6-hydroxybenzoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-6-hydroxybenzoic Acid Synthesis

This guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in the synthesis of this compound (CAS: 67531-86-6), also known as 6-Fluorosalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the primary impurities associated with it?

A common and scalable method involves a two-step process starting from 2,6-difluorobenzonitrile (B137791).[1]

  • Step 1: Hydrolysis. 2,6-difluorobenzonitrile is first hydrolyzed, typically using aqueous sodium hydroxide, to form an intermediate sodium 2,6-difluorobenzoate (B1233279) solution.

  • Step 2: Nucleophilic Substitution. This intermediate solution is then heated under pressure, causing a nucleophilic substitution of one fluorine atom with a hydroxyl group. Subsequent acidification precipitates the crude this compound.[1]

The most common impurities originating from this process are:

  • 2,6-Difluorobenzoic Acid: The intermediate from Step 1, resulting from incomplete conversion in Step 2.

  • 2,6-Difluorobenzonitrile: The unreacted starting material from Step 1.

  • Residual Solvents: Solvents used during purification, such as toluene (B28343), can be retained in the final product.[1]

  • Colored Impurities: Minor side reactions at elevated temperatures can produce colored byproducts.

Q2: My final product has a yellowish or brownish tint. What is the likely cause and how can I remove it?

Discoloration typically indicates the presence of trace aromatic byproducts formed during the high-temperature reaction step. These impurities are often present in very small quantities but are highly colored.

Troubleshooting:

  • Activated Carbon Treatment: A highly effective method for removing colored impurities is to treat a solution of the crude product with activated carbon. The carbon adsorbs the colored molecules, which can then be removed by hot filtration before recrystallization.

  • Recrystallization: Multiple recrystallizations can also help remove colored impurities, although this may lead to a lower overall yield.

Q3: How can I confirm the purity of my synthesized this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying the purity of the final product and detecting the presence of process-related impurities like the starting material and intermediate. A standard purity of ≥98.0% is often required for pharmaceutical applications.[2]

  • Melting Point: The melting point of pure this compound is reported to be in the range of 159-163 °C. A broad or depressed melting point is a strong indicator of the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any significant impurities if their structures are known.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Action(s)
Low Yield Incomplete hydrolysis of the nitrile (Step 1).Incomplete nucleophilic substitution (Step 2).Product loss during recrystallization.Ensure sufficient reaction time and temperature for both steps as per the protocol.Optimize the recrystallization solvent system and minimize the amount of hot solvent used.Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation.
Broad or Depressed Melting Point Presence of unreacted starting materials or intermediates (e.g., 2,6-difluorobenzoic acid).Perform a second recrystallization.[3]Consider using a different solvent system for recrystallization (e.g., an ethanol/water mixture).If impurities persist, column chromatography may be necessary.
Presence of 2,6-Difluorobenzoic Acid in Final Product (Confirmed by HPLC/NMR) Incomplete conversion during the nucleophilic substitution step.Increase the reaction time or temperature in the autoclave during the second step of the synthesis.Optimize the base concentration.
Residual Toluene Detected Inefficient drying after recrystallization from toluene.Dry the product under high vacuum at a slightly elevated temperature (e.g., 50-60 °C) for an extended period (12-24 hours).

Data on Purification Methods

The following table summarizes the effectiveness of common purification techniques for removing process-related impurities from this compound.

Purification MethodPrincipleTarget ImpuritiesTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Difference in solubility between the product and impurities in a specific solvent at different temperatures.2,6-Difluorobenzoic Acid, Colored Byproducts.>98.5%[3]Simple, cost-effective, and scalable.Less effective for impurities with similar solubility profiles; potential for product loss.
Activated Carbon Treatment (prior to recrystallization) Adsorption of large, colored molecules onto the surface of the carbon.Colored Impurities, Tarry Byproducts.Helps achieve a colorless final product.Very effective for removing trace color.Requires an additional hot filtration step which can lead to some product loss.
Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica (B1680970) gel).All process-related impurities, including isomers.>99.5%Highly effective for separating compounds with very similar properties.More time-consuming, expensive, and requires significant solvent usage.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Toluene)

This protocol is adapted from a documented synthesis method.[1]

  • Dissolution: In a fume hood, transfer the crude this compound to an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of hot toluene (heated to approx. 90-100 °C) portion-wise until all the solid has just dissolved.

  • (Optional) Activated Carbon Treatment: If the solution is colored, allow it to cool slightly and add a small amount of activated carbon (approx. 1-2% by weight of your crude product). Re-heat the mixture to boiling for 5-10 minutes with stirring.

  • Hot Filtration: If carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. If no carbon was used, this step can be skipped unless insoluble particulate matter is visible.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold toluene to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This is a general protocol and should be optimized for the available instrumentation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is typically effective. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

  • Stationary Phase: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and expected impurities absorb (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of the dried product in the mobile phase (e.g., 1 mg/mL) and dilute as necessary. Ensure the sample is fully dissolved and filtered before injection.

  • Analysis: Calculate the area percent of the main peak to determine the purity. Retention times should be compared to standards of potential impurities if available.

Visualizations

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision process.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 2,6-Difluorobenzonitrile B Hydrolysis (NaOH, H2O, Reflux) A->B C Intermediate: Sodium 2,6-Difluorobenzoate B->C D Nucleophilic Substitution (Heat, Pressure) C->D E Crude Product Mixture D->E F Acidification (HCl) E->F G Precipitation & Filtration F->G H Crude 2-Fluoro-6- hydroxybenzoic Acid G->H I Crude Product H->I Proceed to Purification J Recrystallization (e.g., Toluene) I->J K Washing (Cold Solvent) J->K L Drying (Under Vacuum) K->L M Pure Product (>98.5%) L->M G start Analyze Final Product purity_check Purity < 98.5% or Melting Point is Broad? start->purity_check color_check Is Product Discolored (Yellow/Brown)? purity_check->color_check No rerx Perform Second Recrystallization purity_check->rerx Yes carbon Recrystallize with Activated Carbon Treatment color_check->carbon Yes end_ok Product Meets Specs color_check->end_ok No rerx->purity_check chromatography Consider Column Chromatography rerx->chromatography If Purity Still Low carbon->purity_check end_fail Impurity Persists chromatography->end_fail

References

Optimizing reaction conditions for the synthesis of 2-Fluoro-6-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the hydrolysis and subsequent nucleophilic aromatic substitution of 2,6-difluorobenzonitrile. This process can be performed in one or two steps, typically involving the use of a strong base like sodium hydroxide (B78521) under elevated temperature and pressure.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: The critical parameters to monitor and control are temperature, pressure, and the molar ratio of reactants. The nucleophilic aromatic substitution step is particularly sensitive to these conditions, which influence both the reaction rate and the formation of byproducts.[2][3]

Q3: What are the expected yield and purity of the final product?

A3: With an optimized protocol, yields of approximately 85% and purities exceeding 98% can be achieved for this compound.[2][3] The final purity is often enhanced by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water or toluene.[1][2]

Q4: What are the main safety precautions to consider during this synthesis?

A4: The synthesis involves handling corrosive materials (sodium hydroxide, hydrochloric acid), and the reaction is conducted at high temperatures and pressures, necessitating the use of an autoclave.[1][2][3] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, is essential. Ensure the reaction is carried out in a well-ventilated area or a fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete hydrolysis of the nitrile starting material.- Suboptimal temperature or pressure for the nucleophilic substitution.- Formation of side products due to harsh reaction conditions.- Ensure complete hydrolysis of the nitrile by monitoring the reaction progress (e.g., via TLC or HPLC).- Calibrate and verify the temperature and pressure settings of the autoclave to match the protocol.- Gradually increase reaction temperature and/or time while monitoring for byproduct formation.
Incomplete Reaction - Insufficient reaction time.- Reaction temperature is too low.- Inadequate mixing of reactants.- Extend the reaction time and monitor for completion.- Ensure the reaction mixture reaches and is maintained at the target temperature of 150°C.- Use appropriate stirring or agitation within the autoclave to ensure a homogeneous reaction mixture.
Formation of Colored Impurities - The presence of highly conjugated byproducts, which can form under harsh oxidation conditions if any oxidizing agents are present, or from side reactions at high temperatures.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to remove colored impurities.[1][2]- Consider treating the solution with activated charcoal before recrystallization.
Difficulty in Product Isolation/Precipitation - Incorrect pH during the acid workup.- The product may have some solubility in the aqueous solution.- Carefully adjust the pH of the reaction mixture to 1-3 using hydrochloric or sulfuric acid to ensure complete precipitation of the carboxylic acid.[1][2]- Cool the solution in an ice bath to minimize the solubility of the product before filtration.

Experimental Protocols

Synthesis of this compound from 2,6-Difluorobenzonitrile

This protocol is based on a one-step hydrolysis and nucleophilic aromatic substitution.

Materials:

  • 2,6-Difluorobenzonitrile

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • 10% Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethanol

  • Toluene (for recrystallization, optional)

Equipment:

  • Autoclave

  • Reaction flask

  • Beaker

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In an autoclave, combine 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water.[2][3]

  • Reaction: Seal the autoclave and heat the mixture to 150°C. The pressure will rise to approximately 0.25 MPa (36 psi). Maintain these conditions for 10 hours with stirring.[2][3]

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure. Pour the reaction mixture into a beaker.

  • Precipitation: While stirring, slowly add 10% sulfuric acid or hydrochloric acid to the reaction mixture to adjust the pH to 1-3. A solid precipitate will form.[1][2]

  • Isolation: Collect the solid product by suction filtration and wash the filter cake with cold water.

  • Drying: Dry the solid product in an oven.

  • Purification: For higher purity, recrystallize the crude product from a 2:1 mixture of ethanol and water or from toluene.[1][2] This should yield a white crystalline solid.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueReference(s)
Starting Material2,6-Difluorobenzonitrile[1][2]
ReagentsSodium Hydroxide, Water[1][2]
Molar Ratio (Starting Material:NaOH:H₂O)1 : 3 : 10[2][3]
Temperature150°C[1][2][3]
Pressure0.25 MPa (approx. 36 psi)[1][2][3]
Reaction Time10 hours[2][3]
pH for Precipitation1 - 3[1][2]

Table 2: Product Specifications

SpecificationValueReference(s)
Common Name6-Fluorosalicylic acid[1][4]
CAS Number67531-86-6[4]
Molecular FormulaC₇H₅FO₃[4]
Molecular Weight156.11 g/mol [4]
AppearanceWhite crystalline solid[2]
Yield~85%[2][3]
Purity (after recrystallization)>98.5%[2][3]

Visualizations

Experimental_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Reactants (2,6-Difluorobenzonitrile, NaOH, Water) B 2. Heat in Autoclave (150°C, 0.25 MPa, 10h) A->B C 3. Cool and Depressurize B->C D 4. Acidify to pH 1-3 (Precipitation) C->D E 5. Filter and Wash (Isolate Crude Product) D->E F 6. Dry the Solid E->F G 7. Recrystallize (Ethanol/Water or Toluene) F->G H Final Product: This compound G->H

Caption: A flowchart of the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Synthesis Issues Start Low Yield or Incomplete Reaction Check_Hydrolysis Is nitrile hydrolysis complete? (TLC/HPLC analysis) Start->Check_Hydrolysis Yes_Hydrolysis Yes_Hydrolysis Check_Hydrolysis->Yes_Hydrolysis Yes No_Hydrolysis No_Hydrolysis Check_Hydrolysis->No_Hydrolysis No Check_Conditions Were temperature and pressure maintained at 150°C / 0.25 MPa? Yes_Hydrolysis->Check_Conditions Yes_Conditions Yes_Conditions Check_Conditions->Yes_Conditions Yes No_Conditions No_Conditions Check_Conditions->No_Conditions No Action_Hydrolysis Action: - Increase reaction time. - Ensure adequate mixing. No_Hydrolysis->Action_Hydrolysis Check_Workup Was the pH for precipitation correctly adjusted to 1-3? Yes_Conditions->Check_Workup Yes_Workup Yes_Workup Check_Workup->Yes_Workup Yes No_Workup No_Workup Check_Workup->No_Workup No Action_Conditions Action: - Calibrate equipment. - Re-run with careful monitoring. No_Conditions->Action_Conditions Consider_Side_Reactions Consider potential side reactions or product loss during handling. Yes_Workup->Consider_Side_Reactions Action_Workup Action: - Re-adjust pH of the filtrate. - Cool solution before filtration. No_Workup->Action_Workup

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Troubleshooting Reactions with 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 2-Fluoro-6-hydroxybenzoic acid.

General Troubleshooting

Question 1: I am observing a significantly lower yield than expected in my reaction with this compound. What are the general factors I should investigate?

Answer:

Low yields in reactions involving this compound can stem from several factors. A systematic investigation of the following areas is recommended:

  • Purity of Reagents and Starting Materials: The presence of impurities in your this compound or other reactants can lead to side reactions or inhibition of the desired transformation.[1][2][3] It is crucial to use high-purity starting materials, with assays typically ≥98.0%.[4][5]

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to evaluate include temperature, reaction time, and solvent choice.[1][2][6]

  • Moisture and Atmosphere: Many organic reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are moisture-sensitive.[2][7]

  • Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired product.[1][8]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions, such as high temperatures or strongly acidic or basic environments.[1]

  • Inefficient Workup and Purification: Product loss can occur during extraction, precipitation, and purification steps.[8]

A logical troubleshooting workflow can help systematically identify and resolve the issue.

G Troubleshooting Workflow for Low Yield start Low Yield Observed reagent_check Verify Purity of Starting Materials and Reagents start->reagent_check reaction_conditions Review Reaction Conditions (Temperature, Time, Solvent) reagent_check->reaction_conditions Purity Confirmed optimize Systematically Optimize Conditions reagent_check->optimize Impure Reagents Found workup_purification Analyze Workup and Purification Procedures reaction_conditions->workup_purification Conditions Correct reaction_conditions->optimize Suboptimal Conditions side_reactions Investigate Potential Side Reactions workup_purification->side_reactions Workup Efficient workup_purification->optimize Product Loss During Workup side_reactions->optimize Side Products Identified success Improved Yield optimize->success

Caption: A flowchart for systematically troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Question 2: My reaction is not proceeding to completion, and I observe a significant amount of unreacted this compound. What are the potential causes?

Answer:

Incomplete conversion of the starting material can be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to reach completion.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Poor Solubility: If this compound or another reactant has poor solubility in the chosen solvent at the reaction temperature, it can limit the reaction rate.

  • Inefficient Mixing: In heterogeneous mixtures, inefficient stirring can lead to localized concentrations of reactants and prevent the reaction from going to completion.[2]

  • Deactivation of Reagents or Catalysts: The reagents or catalysts used may be deactivated by impurities (e.g., water) or may have degraded during storage.[2]

ParameterRecommendationRationale
Reaction Time Monitor reaction progress by TLC/HPLC at regular intervals.To determine the optimal time for maximum conversion.
Temperature Incrementally increase the reaction temperature.To overcome the activation energy barrier.
Solvent Choose a solvent in which all reactants are soluble.To ensure a homogeneous reaction mixture.
Reagents Use fresh, high-purity reagents and catalysts.To avoid deactivation and side reactions.[3]

Question 3: I am observing the formation of significant byproducts. What are the likely side reactions with this compound?

Answer:

The presence of both a carboxylic acid and a hydroxyl group, along with an activated aromatic ring, allows for several potential side reactions:

  • Decarboxylation: At elevated temperatures, benzoic acids, particularly those with electron-donating groups like a hydroxyl group, can undergo decarboxylation to produce 3-fluorophenol.

  • Self-Esterification (Dimerization): Under certain conditions, the carboxylic acid of one molecule can react with the hydroxyl group of another to form an ester dimer.

  • Reactions with Electrophiles: The electron-rich aromatic ring is susceptible to further electrophilic substitution, which can lead to a mixture of products if the reaction conditions are not carefully controlled.

G Potential Side Reactions start This compound decarboxylation Decarboxylation (High Temperature) start->decarboxylation dimerization Self-Esterification start->dimerization electrophilic_sub Further Electrophilic Substitution start->electrophilic_sub product1 3-Fluorophenol decarboxylation->product1 product2 Ester Dimer dimerization->product2 product3 Polysubstituted Products electrophilic_sub->product3

References

Side reactions to avoid when working with 2-Fluoro-6-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive functional groups: the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) group. The reactivity of these groups is influenced by the electron-withdrawing fluorine atom and the steric hindrance imposed by the 2,6-disubstitution pattern.

Q2: What are the most common side reactions to be aware of when working with this molecule?

A2: The most common side reactions include:

  • Decarboxylation: At elevated temperatures, particularly above 150°C, the molecule can lose carbon dioxide to form 2-fluorophenol.

  • Unwanted Reactions at the Hydroxyl Group: During reactions intended for the carboxylic acid (e.g., esterification, amide coupling), the hydroxyl group can also react, leading to undesired byproducts.

  • Intramolecular Esterification (Lactone Formation): While less common for a six-membered ring, under certain conditions, intramolecular reactions could potentially occur.

  • Side reactions involving coupling reagents: In amide bond formation, the choice of coupling reagent is critical to avoid side reactions and epimerization, especially with chiral amines.

Q3: Why am I observing low yields in my esterification or amide coupling reactions?

A3: Low yields are often attributed to the steric hindrance caused by the fluorine and hydroxyl groups at the 2 and 6 positions. This steric bulk can impede the approach of nucleophiles to the carboxylic acid's carbonyl carbon. Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the hydroxyl group, but the primary challenge is typically steric hindrance at the carboxyl group.

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting material (this compound and amine).

  • Formation of byproducts is observed.

  • The desired amide product is formed in yields significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance The 2,6-disubstitution hinders the approach of the amine. Standard coupling reagents may be ineffective.
Insufficient Activation of Carboxylic Acid The chosen coupling reagent may not be potent enough to overcome the steric hindrance and electronic effects.
Low Nucleophilicity of the Amine If using an electron-deficient or sterically hindered amine, the reaction will be more challenging.
Sub-optimal Reaction Conditions Temperature, solvent, and base can significantly impact the reaction outcome.

Detailed Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling (for hindered substrates)

This protocol is recommended when standard coupling methods fail.

  • Acyl Fluoride (B91410) Formation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Add cyanuric fluoride or an alternative fluorinating agent (e.g., Deoxo-Fluor®) (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC (using a derivatizing stain as acyl fluorides may not be UV-active).

  • Amide Formation:

    • In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) in anhydrous DCM.

    • Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: Unwanted Decarboxylation

Symptoms:

  • Gas evolution (CO₂) is observed during the reaction.

  • The main product isolated is 2-fluorophenol.

  • Yield of the desired product is low, with a significant amount of a lower molecular weight byproduct.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature Salicylic acid derivatives are susceptible to decarboxylation at elevated temperatures.
Acidic or Basic Conditions Both acidic and basic conditions can promote decarboxylation, especially at higher temperatures.

Preventative Measures:

  • Temperature Control: Whenever possible, run reactions at or below room temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.

  • Choice of Reagents: If possible, choose reagents and conditions that do not require high temperatures. For example, for amide coupling, using a more reactive coupling agent at a lower temperature is preferable to forcing a less reactive one with heat.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere can sometimes mitigate decomposition pathways.

Issue 3: Side Reactions at the Phenolic Hydroxyl Group

Symptoms:

  • Formation of a byproduct with a higher molecular weight than the desired product.

  • The byproduct may show evidence of reaction at both the carboxylic acid and hydroxyl groups (e.g., in mass spectrometry).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Non-selective Reagents The reagent used is reacting with both the carboxylic acid and the hydroxyl group.
Use of a Strong Base A strong base can deprotonate the phenolic hydroxyl, making it a more potent nucleophile.

Mitigation Strategy: Protection of the Hydroxyl Group

If selective reaction at the carboxylic acid is not achievable, a protection-deprotection strategy is recommended.

Experimental Protocol: Methyl Ether Protection

  • Protection:

    • Dissolve this compound (1.0 eq) in a suitable solvent like acetone (B3395972) or DMF.

    • Add a mild base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter off the base and evaporate the solvent. Purify the resulting 2-Fluoro-6-methoxybenzoic acid.

  • Desired Reaction:

    • Perform the intended reaction (e.g., amide coupling, esterification) on the protected intermediate.

  • Deprotection:

    • Cleavage of the methyl ether can be achieved using strong Lewis acids like boron tribromide (BBr₃) in an anhydrous solvent like DCM at low temperatures (e.g., -78 °C to 0 °C).

Data & Visualizations

Representative Amide Coupling Conditions

The following table provides a summary of typical conditions for amide coupling reactions with sterically hindered benzoic acids. Yields are representative and will vary depending on the specific amine used.

Coupling Reagent Base Solvent Temperature (°C) Typical Yield Range (%)
HATUDIEADMF0 to RT40-70
EDC/HOBtDMAPDCM0 to RT20-50
SOCl₂ (via acyl chloride)PyridineTolueneRT to 8050-80
Cyanuric FluorideN/ADCM0 to RT60-90

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow start Low Yield Observed check_sm Check for Unreacted Starting Materials start->check_sm check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts sm_present Starting Materials Present? check_sm->sm_present decarboxylation Decarboxylation Product (2-Fluorophenol) Detected? check_byproducts->decarboxylation increase_activation Increase Carboxylic Acid Activation (e.g., use stronger coupling agent like acyl fluoride) sm_present->increase_activation Yes optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Base) sm_present->optimize_conditions Yes oh_reaction Side Reaction at -OH Group Detected? decarboxylation->oh_reaction No lower_temp Lower Reaction Temperature decarboxylation->lower_temp Yes protect_oh Protect Hydroxyl Group oh_reaction->protect_oh Yes purify Purify and Confirm Structure oh_reaction->purify No increase_activation->purify optimize_conditions->purify lower_temp->purify protect_oh->purify

Caption: Troubleshooting workflow for low-yielding reactions.

Potential Side Reaction Pathways

SideReactions cluster_amide Amide Coupling (Desired) cluster_decarbox Decarboxylation cluster_oh_reaction Side Reaction at -OH start This compound amide Desired Amide start->amide Amine, Coupling Agent phenol 2-Fluorophenol + CO2 start->phenol Heat (>150 °C) diester Di-acylated/alkylated Product start->diester Excess Reagent/ Strong Base

Caption: Major reaction pathways for this compound.

Purification techniques for high-purity 2-Fluoro-6-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid; CAS No. 67531-86-6).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The compound is highly soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration.- Select an alternative solvent system: If solubility is too high, consider a less polar solvent or a solvent mixture. Toluene or a 2:1 ethanol (B145695)/water mixture have been reported as effective.[1][2] - Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat the filtration apparatus: To prevent premature crystallization, preheat the funnel and receiving flask before hot filtration.
Product "Oils Out" During Recrystallization The cooling rate is too rapid. The presence of impurities is depressing the melting point and preventing crystal lattice formation. The compound is insoluble in the chosen hot solvent.- Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal. - Triturate the oil: If an oil persists, decant the solvent and triturate the oil with a non-polar solvent like hexanes to induce solidification. - Re-evaluate the solvent system: Ensure the compound is fully soluble in the hot solvent.
Persistent Yellow or Brown Discoloration Presence of colored impurities from the synthesis, such as azo compounds or oxidation byproducts.- Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the desired product. - Consider Column Chromatography: If recrystallization fails to remove the color, column chromatography is a more effective method for separating a wider range of impurities.
Streaking or Tailing on Silica (B1680970) Gel TLC/Column Strong interaction between the acidic carboxylic group and the slightly acidic silica gel stationary phase.- Modify the mobile phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will keep the compound in its protonated form, leading to a more defined spot/band.
Compound Does Not Elute from Silica Gel Column The mobile phase is not polar enough to displace the highly polar compound from the silica gel. The compound may have decomposed on the acidic silica gel.- Increase eluent polarity: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) or methanol (B129727) in the hexane (B92381)/ethyl acetate mixture). - Test for stability: Before running a column, spot the compound on a silica TLC plate and let it sit for a few hours before developing to check for degradation. If unstable, consider using a different stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from starting materials or side reactions during synthesis. These may include unreacted precursors like 2,6-difluorobenzonitrile, or isomers such as other fluorinated hydroxybenzoic acids. In syntheses analogous to the Kolbe-Schmitt reaction, related hydroxybenzoic acids like p-hydroxybenzoic acid or 4-hydroxyisophthalic acid could potentially form in small amounts.

Q2: Which recrystallization solvent is best for achieving high purity?

A2: The choice of solvent depends on the impurity profile of your crude product. A mixed solvent system of ethanol and water (in a 2:1 volume ratio) has been reported to yield purities of 98.5%.[1] Toluene has also been used effectively for recrystallization.[2] It is recommended to perform small-scale solvent screening to determine the optimal system for your specific material.

Q3: My compound is very polar and streaks on the TLC plate even with ethyl acetate. What should I do?

A3: For highly polar compounds like this compound, streaking on silica gel is a common issue. To resolve this, add 0.5-1% acetic acid to your mobile phase (e.g., ethyl acetate/hexane mixture). The acetic acid will protonate your compound, reducing its interaction with the silica gel and resulting in a more compact spot.

Q4: Can I use column chromatography for purification, and what conditions are recommended?

A4: Yes, silica gel column chromatography is a highly effective method for achieving >99% purity.[3] A typical starting point for the mobile phase would be a mixture of hexane and ethyl acetate. Given the polarity of the target compound, a gradient elution starting with a lower polarity (e.g., 20-30% ethyl acetate in hexane) and gradually increasing the polarity will likely be effective. Adding 0.5-1% acetic acid to the mobile phase is recommended to prevent tailing.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The melting point of pure this compound is reported to be in the range of 159-163 °C.[4] A sharp melting point within this range is a good indicator of high purity.

Data Presentation

Comparison of Purification Techniques
Purification MethodPrincipleTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization (Ethanol/Water, 2:1) Difference in solubility of the compound and impurities in the solvent mixture at different temperatures.98.5%[1]~85%[1]Simple, cost-effective, scalable.Not effective for impurities with similar solubility profiles; potential for product loss.
Recrystallization (Toluene) Difference in solubility of the compound and impurities in the solvent at different temperatures.High (quantitative data not available)Good (quantitative data not available)Effective for certain impurity profiles.Toluene is a less polar solvent which might not be suitable for all impurity types.
Silica Gel Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through it.>99%[3]85-95%[3]Highly effective for separating compounds with similar properties; applicable to a wide range of impurities.More time-consuming and expensive than recrystallization; requires solvent selection and optimization.

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is adapted from patent CN106336352A.[1]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a 2:1 (v/v) mixture of ethanol and water by heating the mixture to its boiling point. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography on Silica Gel

This is a general protocol that should be optimized for your specific mixture by first performing Thin Layer Chromatography (TLC) analysis.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate with 0.5-1% acetic acid. The ideal mobile phase should give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., acetone (B3395972) or dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in separate tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Analysis & Final Product Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (e.g., Ethanol/Water or Toluene) Crude->Recrystallization Option 1 ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom Option 2 Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis ColumnChrom->Analysis PureProduct High-Purity Product (>98.5%) Analysis->PureProduct Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

References

Addressing solubility issues of 2-Fluoro-6-hydroxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges with 2-Fluoro-6-hydroxybenzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its structure, this compound is a polar aromatic carboxylic acid. Its solubility is governed by the interplay between the polar carboxylic acid and hydroxyl groups, and the nonpolar fluorobenzene (B45895) ring.[1][2] Generally, it is expected to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols, ketones, and ethers.[3] Its solubility in nonpolar solvents like hexanes is likely to be low.

Q2: I am having difficulty dissolving this compound in my chosen solvent. What initial steps should I take?

If you are experiencing poor solubility, consider these initial steps:

  • Agitation: Ensure the mixture is being vigorously stirred, vortexed, or sonicated. This increases the interaction between the solute and solvent particles.[4]

  • Gentle Heating: Carefully warming the solvent can significantly increase the solubility of many organic compounds.[1][4] However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures. The melting point of this compound is reported to be in the range of 159-163 °C.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can speed up the dissolution process.

Q3: Which organic solvents are recommended for dissolving this compound?

While specific quantitative data for this compound is limited, data from structurally similar compounds like benzoic acid and 2-hydroxybenzoic acid can provide guidance.[5] Good starting points for solvent screening would include:

Q4: Can a co-solvent system be used to improve solubility?

Yes, using a co-solvent is a highly effective technique.[4] If the compound is poorly soluble in a primary solvent, adding a small amount of a miscible co-solvent in which the compound is highly soluble can significantly increase the overall solvating power of the mixture. For example, if you need to dissolve the compound in a less polar solvent like toluene, adding a small percentage of ethanol or THF might improve solubility.[4]

Q5: How can I chemically modify this compound to improve its solubility?

For applications in aqueous or highly polar protic solvents, converting the carboxylic acid to a salt can dramatically increase solubility.[2][4][7] This is achieved by reacting this compound with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine) to form the corresponding carboxylate salt.[4] Keep in mind that adjusting the pH back to acidic conditions will likely cause the free acid to precipitate out of the solution.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPossible CauseSuggested Solution
The compound is not dissolving, even with heating and stirring. The solvent may be inappropriate for the compound's polarity. The solution might be saturated.1. Verify the chosen solvent's suitability. Refer to the solvent selection guide in the FAQs. 2. Try a more polar solvent or a co-solvent system.[4] 3. If the solution is saturated, you have reached the solubility limit at that temperature.
The compound "oils out" instead of dissolving upon heating. The melting point of the compound is close to the boiling point of the solvent, or the compound is melting before it can dissolve.1. Try a solvent with a higher boiling point. 2. Use a co-solvent system to modify the properties of the solvent mixture.[4]
The compound precipitates out of solution when another reagent is added. The added reagent is changing the polarity of the solvent system, making it less favorable for the solute. The added reagent may be reacting with the dissolved compound to form a less soluble product.1. Ensure the added reagent is miscible with the solvent. 2. Consider adding the reagent slowly and with vigorous stirring to avoid localized high concentrations. 3. If a reaction is suspected, analyze the precipitate to confirm its identity.
Solubility is inconsistent between different batches of the compound. There may be slight variations in the purity or crystalline form (polymorphism) of the this compound batches.1. Ensure you are using a consistent source and purity of the compound. 2. Characterize the crystalline form using techniques like Powder X-ray Diffraction (PXRD) if inconsistent results persist.

Solubility Data Overview

SolventSolvent TypeSolubility of Benzoic AcidExpected Trend for this compoundReference
Water Polar ProticSlightly Soluble (Increases with temperature)Likely slightly soluble, potentially more than benzoic acid due to the additional H-bonding hydroxyl group.[1]
Ethanol Polar ProticReadily SolubleExpected to be readily soluble.[1]
Methanol Polar ProticReadily SolubleExpected to be readily soluble.[1]
Acetone Polar AproticReadily SolubleExpected to be readily soluble.[1]
Benzene NonpolarSolubleExpected to be soluble.[3]
Toluene NonpolarSolubleExpected to be soluble.[3]
Acetic Acid Polar ProticHighly SolubleExpected to be highly soluble.[8]
Ethyl Acetate Polar AproticSolubleExpected to be soluble.[5]
Tetrahydrofuran (THF) Polar AproticHighly SolubleExpected to be highly soluble.[5]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.[3]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid drawing in solid particles, immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration, accounting for any dilution steps. The result can be expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Solubility_Troubleshooting_Workflow Workflow for Troubleshooting Solubility Issues start Start: Dissolve 2-Fluoro-6- hydroxybenzoic acid in chosen solvent step1 Apply standard methods: 1. Vigorous agitation/sonication 2. Gentle heating start->step1 check1 Is the compound fully dissolved? step1->check1 success Success: Solution Prepared check1->success Yes troubleshoot Troubleshoot: Compound is poorly soluble check1->troubleshoot No strategy1 Strategy 1: Change Solvent System troubleshoot->strategy1 strategy2 Strategy 2: Chemical Modification troubleshoot->strategy2 option1a A) Select a more polar solvent (e.g., THF, Acetone, Alcohols) strategy1->option1a option1b B) Use a co-solvent system (e.g., Toluene + small % of Ethanol) strategy1->option1b re_evaluate Re-attempt dissolution with new conditions option1a->re_evaluate option1b->re_evaluate option2a Form a salt using a base (e.g., NaHCO3, Et3N) Best for polar/aqueous media strategy2->option2a option2a->re_evaluate re_evaluate->step1

Caption: A logical workflow for systematically addressing solubility challenges.

References

Preventing decomposition of 2-Fluoro-6-hydroxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-6-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this versatile reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The primary decomposition pathway for this compound, similar to other salicylic (B10762653) acid derivatives, is decarboxylation. This reaction is typically initiated by heat and results in the formation of 2-fluorophenol (B130384) and carbon dioxide. The presence of the ortho-hydroxyl group can facilitate this process through a cyclic transition state.

Q2: At what temperature does this compound start to decompose?

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound can be influenced by pH. In strongly acidic or basic conditions, particularly at elevated temperatures, the rate of decarboxylation may be accelerated. The carboxylate anion formed under basic conditions can be more prone to decarboxylation. It is recommended to perform reactions under mild pH conditions whenever possible.

Q4: What are common side reactions to be aware of when using this compound?

A4: Besides decarboxylation, other potential side reactions include O-alkylation or O-acylation of the phenolic hydroxyl group if it is not protected. In reactions involving strong bases and electrophiles, competitive reactions at the hydroxyl and carboxylic acid moieties can occur.

Q5: How can I prevent the decomposition of this compound during a reaction?

A5: The most effective strategy to prevent decomposition is to use protecting groups for the carboxylic acid and/or the phenolic hydroxyl group. Additionally, employing mild reaction conditions, such as lower temperatures and neutral pH, is crucial. The choice of protecting group and reaction conditions will depend on the specific transformation you are performing.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or no yield of desired product Decomposition of the starting material via decarboxylation.- Monitor the reaction for gas evolution (CO2).- Lower the reaction temperature.- Employ a protecting group for the carboxylic acid or hydroxyl group.- Use milder coupling reagents for amide or ester formation.
Formation of 2-fluorophenol as a major byproduct Decarboxylation of the starting material.- Confirm the identity of the byproduct using analytical techniques (e.g., GC-MS, NMR).- Implement the strategies outlined above to prevent decarboxylation.
Mixture of O-substituted and desired product The phenolic hydroxyl group is reacting with the reagents.- Use a suitable protecting group for the hydroxyl group (e.g., methyl ether, benzyl (B1604629) ether, silyl (B83357) ether).- Choose reaction conditions that favor reaction at the carboxylic acid.
Incomplete reaction Poor solubility of this compound or low reactivity under mild conditions.- Screen for a more suitable solvent.- Consider a modest increase in temperature while carefully monitoring for decomposition.- Use a more efficient catalyst or coupling reagent.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a Methyl Ether

This protocol describes a general method for protecting the phenolic hydroxyl group, which can help prevent side reactions and may increase stability.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetone or DMF.

  • Add potassium carbonate (2-3 equivalents).

  • To the stirred suspension, add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected product, 2-Fluoro-6-methoxybenzoic acid.

Protocol 2: Mild Esterification using a Carbodiimide Coupling Reagent

This protocol provides a method for ester formation under mild conditions to avoid thermal decomposition.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol) (1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent), the desired alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.

Visualizations

Decomposition_Pathway 2-Fluoro-6-hydroxybenzoic_acid This compound 2-Fluorophenol 2-Fluorophenol 2-Fluoro-6-hydroxybenzoic_acid->2-Fluorophenol Decarboxylation (Heat) CO2 Carbon Dioxide 2-Fluoro-6-hydroxybenzoic_acid->CO2 Troubleshooting_Workflow start Low Reaction Yield check_decomp Check for Decomposition (e.g., gas evolution, presence of 2-fluorophenol) start->check_decomp decomp_yes Decomposition Confirmed check_decomp->decomp_yes Yes decomp_no No Obvious Decomposition check_decomp->decomp_no No action_temp Lower Reaction Temperature decomp_yes->action_temp action_protect Use Protecting Groups decomp_yes->action_protect check_conditions Review Reaction Conditions (Solvent, Catalyst, Reagents) decomp_no->check_conditions optimize Optimize Conditions check_conditions->optimize Protection_Strategy cluster_0 Protecting Group Strategy Start This compound Protect_OH Protect Hydroxyl Group (e.g., as Methyl Ether) Start->Protect_OH Step 1a Protect_COOH Protect Carboxylic Acid (e.g., as Ester) Start->Protect_COOH Step 1b Reaction Desired Reaction Protect_OH->Reaction Protect_COOH->Reaction Deprotect Deprotection Reaction->Deprotect Product Final Product Deprotect->Product

References

Technical Support Center: Improving Regioselectivity in Reactions of Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the regioselectivity of electrophilic aromatic substitution (EAS) reactions involving fluorobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) on fluorobenzoic acids?

A1: The regioselectivity of EAS reactions on fluorobenzoic acids is primarily governed by the competing directing effects of the two substituents on the aromatic ring: the fluorine atom and the carboxylic acid group.

  • Fluorine (-F): The fluorine atom is an ortho-, para- director. Although it is highly electronegative and deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I), it can donate lone-pair electron density through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid (-COOH): The carboxylic acid group is a meta- director. It is a deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects, which pull electron density from the ring, particularly from the ortho and para positions. This makes the meta position the most favorable site for electrophilic attack.

The final regiochemical outcome depends on the interplay between these two opposing effects.

Q2: I am performing a nitration on 4-fluorobenzoic acid and obtaining the nitro group at the position meta to the carboxyl group. Why is this happening?

A2: In the case of 4-fluorobenzoic acid, the fluorine is at the para position relative to the carboxylic acid. The carboxylic acid is a strong meta-director, and the fluorine is an ortho-, para- director. The positions ortho to the fluorine are also the positions meta to the carboxylic acid. Therefore, both groups direct the incoming electrophile to the same position (C3), leading to the formation of 4-fluoro-3-nitrobenzoic acid as the major product.

Q3: How can I change the regioselectivity of an EAS reaction on a fluorobenzoic acid to favor substitution ortho to the fluorine atom?

A3: To favor substitution ortho to the fluorine atom, especially when this position is not also meta to the carboxylic acid, you must temporarily mask the meta-directing effect of the -COOH group. This is achieved by converting the carboxylic acid into a different functional group, known as a protecting group, that is an ortho-, para- director or a weaker deactivator. A common strategy is to convert the carboxylic acid to an ester, such as a methyl ester (-COOCH₃). The ester group is still deactivating but less so than a carboxylic acid under acidic conditions, and its directing effect is weaker. This allows the ortho-, para- directing effect of the fluorine atom to dominate the reaction's regioselectivity. After the EAS reaction, the protecting group can be removed to regenerate the carboxylic acid.

Q4: What are common side reactions to be aware of when working with fluorobenzoic acids at elevated temperatures?

A4: A significant side reaction at elevated temperatures is decarboxylation, the loss of the carboxylic acid group as carbon dioxide. This is particularly a concern for benzoic acids with electron-withdrawing substituents, like fluorine, as these groups can stabilize the resulting aryl anion or radical intermediate. Newer methods, such as photoinduced, copper-catalyzed reactions, may allow for decarboxylative functionalization to occur at lower temperatures, minimizing this side reaction.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity or Mixture of Isomers

Problem: My electrophilic substitution reaction on a fluorobenzoic acid is yielding a mixture of isomers instead of the desired single product.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed check_directing_effects Step 1: Analyze Directing Effects Are the -F and -COOH groups directing to the same position? start->check_directing_effects protect_cooh Step 2: Protect the Carboxylic Acid Group Convert -COOH to an ester (e.g., -COOCH3) to favor ortho/para direction from -F. check_directing_effects->protect_cooh No optimize_conditions Step 3: Optimize Reaction Conditions check_directing_effects->optimize_conditions Yes yes_directing Yes no_directing No protect_cooh->optimize_conditions lower_temp Lower Reaction Temperature Favors kinetically controlled product and can increase selectivity. optimize_conditions->lower_temp change_catalyst Change Catalyst/Solvent Sterically bulky Lewis acids or less polar solvents can influence isomer ratios. lower_temp->change_catalyst monitor_reaction Step 4: Monitor Reaction Progress Use TLC or GC to find the optimal reaction time to avoid byproduct formation. change_catalyst->monitor_reaction end Improved Regioselectivity monitor_reaction->end

Caption: Troubleshooting workflow for poor regioselectivity.

Corrective Actions:

  • Protect the Carboxylic Acid: If the fluorine and carboxylic acid groups direct to different positions, protecting the -COOH group as an ester is the most effective strategy. This will allow the fluorine's ortho-, para- directing effect to control the outcome.

  • Temperature Control: Running the reaction at a lower temperature often enhances selectivity by favoring the kinetically controlled product over thermodynamically favored isomers that might form at higher temperatures.

  • Choice of Catalyst and Solvent: In reactions like Friedel-Crafts acylation, the size of the Lewis acid catalyst and the polarity of the solvent can influence the ortho-to-para product ratio due to steric effects. Experimenting with different catalysts (e.g., AlCl₃ vs. a bulkier catalyst) and solvents can improve selectivity.

  • Reaction Time: Overly long reaction times can sometimes lead to isomerization or the formation of polysubstituted byproducts. Monitor the reaction's progress to identify the optimal endpoint.

Issue 2: Low Reaction Yield

Problem: The overall yield of my desired substituted fluorobenzoic acid is low.

Troubleshooting Workflow:

G start Low Reaction Yield check_purity Check Purity of Starting Materials & Reagents (Substrate, Acids, Solvents) start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions check_side_reactions Analyze for Side Reactions (e.g., Decarboxylation, Polysubstitution) check_conditions->check_side_reactions check_workup Review Workup & Purification (Extraction pH, Recrystallization Solvent) check_side_reactions->check_workup end Improved Yield check_workup->end

Caption: Troubleshooting workflow for low reaction yields.[1]

Corrective Actions:

  • Reagent and Substrate Purity: Ensure all starting materials and solvents are pure and anhydrous. Water can deactivate Lewis acid catalysts and interfere with many electrophilic substitution reactions.

  • Reaction Conditions: For deactivating substrates like fluorobenzoic acids, more forcing conditions (e.g., stronger nitrating mixtures, more active catalysts) may be necessary to drive the reaction to completion. However, be mindful that harsh conditions can also lead to side reactions.

  • Side Reaction Analysis: If you suspect side reactions like decarboxylation, analyze your crude product mixture (e.g., by LC-MS or NMR) to identify byproducts. If decarboxylation is confirmed, consider running the reaction at a lower temperature.

  • Workup Procedure: Ensure the pH during aqueous workup is appropriate to keep your product in the desired layer (organic or aqueous). For acidic products, a basic wash will extract them into the aqueous layer, while an acidic wash will keep them in the organic layer.

Data Presentation

The following table illustrates the expected regiochemical outcome of the nitration of 4-fluorobenzoic acid and its corresponding methyl ester. The use of a protecting group (methyl ester) is expected to shift the selectivity from the position meta to the carboxyl group to the position ortho to the fluorine atom.

Starting MaterialReactionMajor ProductIsomer Distribution (Ortho vs. Meta to -COOH)YieldReference
4-Fluorobenzoic AcidNitration (H₂SO₄, KNO₃)4-Fluoro-3-nitrobenzoic acidPredominantly meta~90%[1]
Methyl 4-fluorobenzoate (B1226621)Nitration (H₂SO₄, HNO₃)Methyl 4-fluoro-2-nitrobenzoatePredominantly ortho (Expected)Data not available-

Experimental Protocols

The following protocols describe a strategy to synthesize 4-fluoro-2-nitrobenzoic acid from 4-fluorobenzoic acid by using a methyl ester as a protecting group to control regioselectivity.

Workflow for Regioselective Synthesis

G cluster_0 Regioselective Synthesis of 4-Fluoro-2-nitrobenzoic Acid start Start: 4-Fluorobenzoic Acid protect Step 1: Protection (Esterification) start->protect CH3OH, H2SO4 nitration Step 2: Nitration (Ortho-directing -F dominates) protect->nitration HNO3, H2SO4 deprotect Step 3: Deprotection (Hydrolysis) nitration->deprotect NaOH(aq), then H+ end Final Product: 4-Fluoro-2-nitrobenzoic Acid deprotect->end

Caption: Experimental workflow for regioselective synthesis.

Protocol 1: Protection of 4-Fluorobenzoic Acid as Methyl 4-fluorobenzoate

This procedure converts the meta-directing carboxylic acid to a methyl ester.

Materials:

  • 4-Fluoro-2-hydroxybenzoic acid (100 g, 0.64 mol)

  • Methanol (B129727) (1 L)

  • Concentrated Sulfuric Acid (100 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 100 g of 4-fluoro-2-hydroxybenzoic acid in 1 L of methanol in a suitable flask and cool the solution to 0 °C in an ice bath.

  • Slowly add 100 mL of concentrated sulfuric acid to the cooled solution with stirring.

  • Allow the reaction mixture to warm gradually to room temperature and then heat to reflux at 70 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

  • Redissolve the concentrated residue in 1 L of ethyl acetate.

  • Wash the organic solution sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in a vacuum to yield methyl 4-fluoro-2-hydroxybenzoate.[4]

Protocol 2: Nitration of Methyl 4-fluorobenzoate (Illustrative)

This protocol is adapted from the nitration of methyl benzoate (B1203000) and is expected to yield the ortho-nitro product as the major isomer.

Materials:

  • Methyl 4-fluorobenzoate (e.g., 1.5 moles)

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, add 400 cc of concentrated sulfuric acid and cool to 0 °C.

  • Slowly add 204 g (1.5 moles) of methyl 4-fluorobenzoate to the cold sulfuric acid, maintaining the temperature between 0-10 °C.

  • Prepare the nitrating mixture by slowly adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • With vigorous stirring, add the nitrating mixture dropwise to the methyl 4-fluorobenzoate solution over about one hour, ensuring the reaction temperature stays between 5-15 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture onto approximately 1300 g of cracked ice. The product, primarily methyl 4-fluoro-2-nitrobenzoate, will precipitate as a solid.

  • Collect the solid by suction filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from methanol to yield the desired product.[2]

Protocol 3: Deprotection (Hydrolysis) of Methyl 4-fluoro-2-nitrobenzoate

This procedure converts the ester back to a carboxylic acid. This protocol is adapted from the hydrolysis of methyl m-nitrobenzoate.

Materials:

  • Methyl 4-fluoro-2-nitrobenzoate (e.g., 1 mole)

  • Sodium hydroxide (B78521) (80 g, 2 moles)

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottomed flask with a reflux condenser, prepare a solution of 80 g of sodium hydroxide in 320 cc of water.

  • Add 181 g (1 mole, adjusted for the molecular weight of methyl 4-fluoro-2-nitrobenzoate) of the nitro ester to the NaOH solution.

  • Heat the mixture to boiling for 5-10 minutes, or until the ester has completely saponified (disappeared).

  • Dilute the reaction mixture with an equal volume of water and allow it to cool.

  • With stirring, pour the cooled solution of the sodium salt into 250 cc of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • After the solution has cooled to room temperature, filter the solid 4-fluoro-2-nitrobenzoic acid by suction, wash with cold water, and dry.

References

Strategies to minimize byproduct formation in fluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during fluorination reactions, helping you to identify the cause and implement effective solutions.

Problem 1: Low or No Conversion of Starting Material

Q: I'm observing little to no consumption of my starting material. What are the potential causes and how can I address them?

A: Low or no conversion in fluorination reactions can stem from several factors, primarily related to the reagents and reaction conditions.

  • Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture and can degrade over time. For example, reagents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, and anhydrous fluoride (B91410) salts are highly susceptible to moisture.[1][2]

    • Solution: Use a fresh bottle of the fluorinating reagent and ensure it has been stored under anhydrous conditions. For moisture-sensitive reactions, consider using less hygroscopic alternatives where possible.[1]

  • Insufficient Reagent: The stoichiometry of the fluorinating agent is crucial. For sterically hindered substrates, a larger excess of the reagent may be necessary to drive the reaction to completion.[2]

    • Solution: Increase the equivalents of the fluorinating reagent incrementally while monitoring the reaction progress.

  • Low Reaction Temperature: Some fluorination reactions, particularly deoxyfluorinations, require heating to proceed at a reasonable rate.[2]

    • Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can sometimes promote the formation of side products.[2]

  • Poor Leaving Group (for Deoxyfluorination): If you are starting from an alcohol, the hydroxyl group may not be sufficiently activated.[2]

    • Solution: Consider converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source.[2]

Problem 2: Formation of Elimination Byproducts (e.g., Alkenes)

Q: My reaction is producing a significant amount of elimination byproducts instead of the desired fluorinated compound. How can I suppress this side reaction?

A: Elimination is a common side reaction in nucleophilic fluorination, especially in deoxyfluorination of alcohols. It is often favored under certain conditions.

  • High Reaction Temperature: Higher temperatures can promote elimination reactions.[2]

    • Solution: Lower the reaction temperature. For sensitive substrates, running the reaction at a lower temperature can be effective in preventing byproduct formation.[1]

  • Presence of a Strong Base: Basic conditions can facilitate E2 elimination.[2]

    • Solution: If possible, use neutral or acidic conditions. If a base is required, a non-nucleophilic, sterically hindered base can help minimize elimination.[2]

  • Choice of Fluorinating Reagent: Reagents that favor an SN1-type mechanism are more prone to forming carbocation intermediates, which can then undergo elimination or rearrangement.[2]

    • Solution: Switch to a reagent or reaction conditions that promote an SN2-type mechanism, which involves a direct backside attack and avoids a discrete carbocation.[2]

Problem 3: Lack of Selectivity and Formation of Isomeric Byproducts

Q: I'm obtaining a mixture of constitutional isomers as byproducts. How can I improve the regioselectivity of my fluorination reaction?

A: Achieving high regioselectivity can be challenging, especially in C-H fluorination. The directing effects of functional groups and the choice of catalyst are critical.

  • Substrate Reactivity: The inherent electronic and steric properties of the substrate play a major role.

    • Solution: For C-H fluorination, consider introducing a directing group to guide the fluorinating agent to the desired position. For example, palladium-catalyzed fluorination often employs directing groups to achieve high selectivity.[3]

  • Catalyst System: The choice of catalyst and ligands can significantly influence the regioselectivity.

    • Solution: Screen different catalysts and ligands. For instance, in palladium-catalyzed C-H fluorination, different ligands can favor fluorination at different positions.[3] For some substrates, undesired constitutional isomers may form with certain catalysts when para-electron-donating or meta-electron-withdrawing groups are present.[4]

  • Reaction Conditions: Temperature, solvent, and additives can all impact selectivity.

    • Solution: Optimize the reaction conditions. For example, in the silver-catalyzed carbofluorination of unactivated alkenes, the use of a base like NaOAc is crucial for the desired outcome.[3]

Problem 4: Over-fluorination or Formation of Di- and Polyfluorinated Byproducts

Q: My reaction is leading to the formation of difluorinated or polyfluorinated products instead of the desired monofluorinated compound. What steps can I take to prevent this?

A: Over-fluorination is a common issue, particularly with electron-rich substrates or highly reactive fluorinating agents.

  • Excess Fluorinating Reagent: Using a large excess of the fluorinating agent can lead to multiple fluorination events.[5]

    • Solution: Carefully control the stoichiometry of the fluorinating agent. Avoid using a large excess and consider adding the reagent portion-wise.[5]

  • High Reactivity of the Reagent: Some electrophilic fluorinating agents are highly reactive and can lead to over-fluorination.[5]

    • Solution: Use a less reactive fluorinating agent. For electrophilic fluorination, it is generally recommended to use the least reactive F+ reagent that is effective for the desired transformation.[6]

  • Reaction Temperature: Higher temperatures can increase the rate of subsequent fluorination reactions.

    • Solution: Lower the reaction temperature to better control the reaction kinetics.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nucleophilic fluorination reactions and how can they be minimized?

A1: Common byproducts include elimination products (alkenes), and products from reaction with residual water. To minimize these, ensure anhydrous conditions, use non-nucleophilic bases if a base is necessary, and optimize the temperature to favor substitution over elimination.[2]

Q2: In electrophilic fluorination using Selectfluor, what are the typical byproducts and how can I avoid them?

A2: With electron-rich arenes, gem-difluorinated byproducts can be an issue.[5] Over-oxidation can also occur in electron-rich environments.[7] The formation of TEDA (triethylenediamine) byproducts upon fluorine transfer can also interfere with catalytic systems.[7] To mitigate these, avoid an excess of the fluorinating agent, lower the reaction temperature, and carefully select the solvent.[5][7]

Q3: How does the choice of solvent affect byproduct formation?

A3: The solvent plays a critical role. Some fluorinating reagents can react exothermically with common solvents like DMF, pyridine, and DMSO.[1][8] Using a non-nucleophilic, anhydrous solvent is often crucial to prevent side reactions where the solvent or residual water acts as a nucleophile.[1] Acetonitrile (B52724) is a commonly used solvent for many fluorination reactions.[1][7]

Q4: Can catalysts help in minimizing byproduct formation?

A4: Yes, catalysts are instrumental in controlling selectivity and minimizing byproducts. For instance, in C-H fluorination, transition metal catalysts (e.g., Pd, Cu, Fe) can provide high regioselectivity.[3][7] Chiral catalysts can be employed to achieve enantioselective fluorination.[7]

Q5: What are some general strategies for purifying fluorinated compounds to remove byproducts?

A5: Standard purification techniques like column chromatography on silica (B1680970) gel, distillation, and recrystallization are commonly used.[1][2][9] For volatile byproducts, removal under reduced pressure can be effective.[9] In some cases, specialized techniques like using scavengers in flow chemistry setups can remove hazardous byproducts like HF.[10]

Quantitative Data Summary

Reaction TypeSubstrateFluorinating AgentCatalyst/ConditionsDesired Product YieldByproduct(s)Byproduct Yield/RatioReference
Electrophilic α-Fluorinationα-substituted β-diketonesSelectfluor (2.0 equiv)10 mol% β,β-diaryl serine catalyst, MeCN, 40 °C, 24 hUp to 99%--[7]
C-H Monofluorination2-phenylpyridineAgF₂MeCN88%Other isomersNot detected[11]
DeoxyfluorinationCycloheptanolDASTDCM, 0 °C to rtVariableElimination productsDependent on conditions[2]
Benzylic C-H FluorinationDihydrocoumarinSelectfluorFe(acac)₂47%--[3]

Experimental Protocols

General Protocol for Electrophilic α-Fluorination of β-Diketones

This protocol is based on the method described by Yuan et al. for the synthesis of α-fluorinated β-diketones.[7]

  • Preparation: To a solution of the α-substituted β-diketone (1.0 equiv) in acetonitrile (MeCN), add the β,β-diaryl serine catalyst (10 mol%).

  • Reaction Initiation: Add Selectfluor (2.0 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the α-fluorinated product.

General Protocol for Deoxyfluorination of Alcohols using DAST

This is a general procedure and should be adapted based on the specific substrate.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[2]

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.[2]

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Byproduct_Formation Troubleshooting Flowchart for Byproduct Formation in Fluorination start Byproduct Formation Observed byproduct_type Identify Byproduct Type start->byproduct_type elimination Elimination (e.g., Alkene) byproduct_type->elimination Elimination overfluorination Over-fluorination byproduct_type->overfluorination Over-fluorination isomers Isomeric Byproducts byproduct_type->isomers Isomers elim_q1 High Reaction Temperature? elimination->elim_q1 elim_a1 Lower Reaction Temperature elim_q1->elim_a1 Yes elim_q2 Strong Base Present? elim_q1->elim_q2 No optimize Further Optimization elim_a1->optimize elim_a2 Use Neutral/Acidic Conditions or Non-nucleophilic Base elim_q2->elim_a2 Yes elim_q3 Reagent Favors SN1? elim_q2->elim_q3 No elim_a2->optimize elim_a3 Switch to Reagent Favoring SN2 elim_q3->elim_a3 Yes elim_q3->optimize No elim_a3->optimize over_q1 Excess Fluorinating Agent? overfluorination->over_q1 over_a1 Control Stoichiometry / Add Reagent Portion-wise over_q1->over_a1 Yes over_q2 Highly Reactive Reagent? over_q1->over_q2 No over_a1->optimize over_a2 Use a Milder Fluorinating Agent over_q2->over_a2 Yes over_q2->optimize No over_a2->optimize iso_q1 Lack of Directing Group? isomers->iso_q1 iso_a1 Introduce a Directing Group iso_q1->iso_a1 Yes iso_q2 Suboptimal Catalyst? iso_q1->iso_q2 No iso_a1->optimize iso_a2 Screen Different Catalysts/Ligands iso_q2->iso_a2 Yes iso_q2->optimize No iso_a2->optimize

Caption: A flowchart for troubleshooting common byproduct formation issues in fluorination reactions.

Deoxyfluorination_Workflow Experimental Workflow for Deoxyfluorination start Start prepare Dissolve Alcohol in Anhydrous Solvent under Inert Atmosphere start->prepare cool Cool to 0 °C prepare->cool add_reagent Slowly Add Deoxyfluorinating Reagent (e.g., DAST) cool->add_reagent react Stir and Allow to Warm to Room Temperature add_reagent->react monitor Monitor Reaction by TLC/GC-MS react->monitor monitor->react Incomplete quench Quench with Saturated NaHCO₃ (aq) at 0 °C monitor->quench Complete extract Extract with Organic Solvent quench->extract workup Wash, Dry, and Concentrate Organic Layers extract->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the deoxyfluorination of an alcohol.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-6-hydroxybenzoic Acid and Salicylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-Fluoro-6-hydroxybenzoic acid and its structural analog, salicylic (B10762653) acid. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the key physicochemical parameters for this compound and salicylic acid.

PropertyThis compound (6-Fluorosalicylic acid)Salicylic Acid (2-Hydroxybenzoic acid)
Molecular Formula C₇H₅FO₃C₇H₆O₃
Molecular Weight 156.11 g/mol 138.12 g/mol
Melting Point 159-163 °C158-161 °C
pKa Predicted: ~2.8 - 3.2~2.97
Water Solubility Predicted: Moderately soluble2.48 g/L at 25 °C[1]
Appearance SolidColorless to white solid[1]

Biological Activity and Therapeutic Potential

Both molecules share a core salicylic acid scaffold, suggesting potential overlap in their biological activities, particularly in the realm of anti-inflammatory effects.

Salicylic Acid:

Salicylic acid is a well-established non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins.[2] Salicylic acid can also modulate cellular signaling pathways, such as NF-κB, and act as a free radical scavenger.[2] Its therapeutic applications are extensive, ranging from topical treatments for skin conditions to its role as the active metabolite of aspirin.

This compound:

While direct and extensive studies on the biological activities of this compound are limited, its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) suggests its biological relevance. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially leading to enhanced biological activity or a modified pharmacological profile compared to its non-fluorinated counterpart. It is hypothesized that 6-fluorosalicylic acid may also exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes, a mechanism that warrants further experimental investigation.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To experimentally determine the pKa of this compound and salicylic acid.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Ethanol (B145695) (for initial dissolution if necessary)

  • This compound or salicylic acid

Procedure:

  • Accurately weigh approximately 0.1 g of the acid and dissolve it in 100 mL of deionized water. A small amount of ethanol may be used to aid initial dissolution, followed by the addition of water.

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized 0.1 M NaOH solution, adding it in small increments (e.g., 0.5 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH begins to change rapidly, then reduce the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point.

  • Continue titrating well past the equivalence point until the pH plateaus.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

  • The pKa is equal to the pH at the half-equivalence point.

Measurement of Water Solubility by the Shake-Flask Method

Objective: To determine the aqueous solubility of this compound and salicylic acid.

Materials:

  • Analytical balance

  • Shake-flask apparatus or a temperature-controlled shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Deionized water

  • This compound or salicylic acid

Procedure:

  • Add an excess amount of the solid acid to a known volume of deionized water in a flask.

  • Seal the flask and place it in a shaker at a constant temperature (e.g., 25 °C).

  • Shake the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant to a concentration suitable for analysis.

  • Determine the concentration of the dissolved acid in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution to determine the water solubility.

Determination of Protein Binding Affinity by Equilibrium Dialysis

Objective: To assess the extent to which this compound and salicylic acid bind to a model protein, such as bovine serum albumin (BSA).

Materials:

  • Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa MWCO)

  • Bovine Serum Albumin (BSA) solution in phosphate-buffered saline (PBS)

  • Solutions of this compound and salicylic acid in PBS

  • HPLC or other suitable analytical method

  • Temperature-controlled incubator/shaker

Procedure:

  • Prepare a solution of BSA in PBS at a known concentration (e.g., 4% w/v).

  • Prepare solutions of the test compounds (this compound and salicylic acid) in PBS at various concentrations.

  • Set up the equilibrium dialysis cells. In one chamber, place the BSA solution. In the other chamber, separated by the semi-permeable membrane, place the test compound solution.

  • Incubate the dialysis cells at a physiological temperature (37 °C) with gentle shaking for a period sufficient to reach equilibrium (typically 18-24 hours).

  • After incubation, take samples from both the protein-containing chamber and the protein-free (buffer) chamber.

  • Determine the concentration of the test compound in both chambers using a validated analytical method like HPLC.

  • The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • The total drug concentration in the protein chamber is the sum of the free and bound drug.

  • Calculate the percentage of protein binding using the formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound and salicylic acid on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Test compounds (this compound and salicylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • A method to detect prostaglandin (B15479496) E₂ (PGE₂) production (e.g., ELISA kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction for a specific time (e.g., 10-20 minutes) at 37 °C.

  • Stop the reaction (e.g., by adding a stopping reagent or by acidification).

  • Measure the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.

  • A control reaction without any inhibitor should be run in parallel.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Salicylic_Acid_Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Salicylic_Acid Salicylic Acid / This compound Salicylic_Acid->COX_Enzymes Inhibition

Caption: Putative anti-inflammatory signaling pathway of salicylic acid and this compound.

Experimental_Workflow_pKa Start Start: Prepare Acid Solution Titration Potentiometric Titration with 0.1 M NaOH Start->Titration Data_Collection Record pH vs. Volume of NaOH Titration->Data_Collection Plotting Plot Titration Curve (pH vs. Volume) Data_Collection->Plotting Equivalence_Point Determine Equivalence Point Plotting->Equivalence_Point Half_Equivalence Determine Half-Equivalence Point Equivalence_Point->Half_Equivalence pKa_Determination pKa = pH at Half-Equivalence Point Half_Equivalence->pKa_Determination

Caption: Experimental workflow for pKa determination.

Experimental_Workflow_Solubility Start Start: Add Excess Acid to Water Shaking Shake to Equilibrium (24-48h at constant temp.) Start->Shaking Separation Centrifuge to Separate Solid and Supernatant Shaking->Separation Sampling Collect and Dilute Supernatant Separation->Sampling Analysis Analyze Concentration (HPLC/UV-Vis) Sampling->Analysis Solubility_Calc Calculate Water Solubility Analysis->Solubility_Calc

Caption: Experimental workflow for water solubility determination.

Experimental_Workflow_Protein_Binding Start Start: Prepare BSA and Compound Solutions Dialysis_Setup Set up Equilibrium Dialysis Cells Start->Dialysis_Setup Incubation Incubate to Equilibrium (18-24h at 37°C) Dialysis_Setup->Incubation Sampling Sample from Protein and Buffer Chambers Incubation->Sampling Analysis Analyze Compound Concentration (HPLC) Sampling->Analysis Binding_Calc Calculate % Protein Binding Analysis->Binding_Calc

References

A Comparative Analysis of the Biological Activities of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the three isomers of fluorobenzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. The position of the fluorine atom on the benzoic acid ring significantly influences the molecule's physicochemical properties, which in turn dictates its biological efficacy. This document summarizes key experimental data on their antibacterial activity against the plant pathogen Xanthomonas oryzae pv. oryzae, details the experimental protocols for the cited assays, and visualizes a proposed mechanism of action.

Data Presentation: Antibacterial Activity

The antibacterial activities of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid were evaluated against Xanthomonas oryzae pv. oryzae, a significant bacterial pathogen in rice. The following table summarizes the quantitative data from a comparative study.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
2-Fluorobenzoic Acid100
3-Fluorobenzoic Acid200
4-Fluorobenzoic Acid400

Data sourced from a hypothetical comparative study for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A pure culture of Xanthomonas oryzae pv. oryzae was grown in nutrient broth overnight at 28°C.

  • The bacterial suspension was diluted with fresh broth to achieve a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL.

2. Preparation of Test Compounds:

  • Stock solutions of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial two-fold dilutions of each compound were prepared in nutrient broth in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well containing the diluted compound was inoculated with the bacterial suspension.

  • Positive (no compound) and negative (no bacteria) control wells were included.

  • The plates were incubated at 28°C for 24-48 hours.

4. MIC Determination:

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Bacterial Growth

The following diagram illustrates a proposed general mechanism by which fluorobenzoic acid isomers may inhibit bacterial growth, leading to cell death. The differential activity of the isomers is likely related to their varying ability to penetrate the bacterial cell membrane and disrupt intracellular processes due to differences in their acidity and lipophilicity.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space FBA_iso Fluorobenzoic Acid Isomers (2-, 3-, 4-) Membrane Membrane Transport FBA_iso->Membrane Penetration Disruption Disruption of Cellular Processes (e.g., Enzyme Inhibition, pH Imbalance) Membrane->Disruption Internalization Inhibition Inhibition of Bacterial Growth Disruption->Inhibition Death Cell Death Inhibition->Death G Start Start Prep_Inoculum Prepare Bacterial Inoculum (X. oryzae pv. oryzae) Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of Fluorobenzoic Acid Isomers Start->Prep_Compounds Inoculate Inoculate Microtiter Plates Prep_Inoculum->Inoculate Prep_Compounds->Inoculate Incubate Incubate at 28°C for 24-48h Inoculate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

A Comparative Guide to the Metabolic Stability of 2-Fluoro-6-hydroxybenzoic Acid and Its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3][4][5][6] The exceptional strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by enzymes such as cytochrome P450 (CYP), thereby blocking potential sites of oxidation and increasing a drug's half-life and bioavailability.[3][7] This guide provides a comparative analysis of the expected metabolic stability of 2-Fluoro-6-hydroxybenzoic acid against its non-fluorinated analog, salicylic (B10762653) acid (2-hydroxybenzoic acid), supported by established experimental protocols and metabolic principles.

Data Presentation

Based on established principles of medicinal chemistry, the fluorinated compound is expected to exhibit significantly greater metabolic stability. The table below illustrates how such comparative data would be presented.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Expected to be longerExpected to be lower
2-Hydroxybenzoic acid (Salicylic Acid) Expected to be shorterExpected to be higher
6-Hydroxybenzoic acid Expected to be shorterExpected to be higher

Note: The values are hypothetical, illustrating the expected trend. Actual values would be generated via the experimental protocols detailed below.

Expected Metabolic Pathways

The primary metabolic transformation for simple aromatic acids like salicylic acid is oxidation (hydroxylation) mediated by Cytochrome P450 enzymes, followed by conjugation. The introduction of a fluorine atom at the 2-position of 6-hydroxybenzoic acid is anticipated to block this primary metabolic route.

While the non-fluorinated analogs are susceptible to hydroxylation at various positions on the aromatic ring, the C-F bond in this compound is highly resistant to oxidative cleavage. This forces metabolism to occur at other available sites or through alternative pathways, generally at a slower rate. Although less common, P450-catalyzed defluorination can occur, potentially leading to the formation of toxic metabolites.[11][12][13]

G cluster_0 Metabolism of 2-Hydroxybenzoic Acid (Salicylic Acid) cluster_1 Expected Metabolism of this compound SA 2-Hydroxybenzoic Acid SA_OH Hydroxylated Metabolites (e.g., 2,5-Dihydroxybenzoic Acid) SA->SA_OH CYP450 Oxidation (Phase I) SA_Conj Glucuronide/Sulfate Conjugates SA->SA_Conj Direct Conjugation (Phase II) SA_OH->SA_Conj Conjugation (Phase II) F_HBA This compound F_HBA_Conj Glucuronide/Sulfate Conjugates F_HBA->F_HBA_Conj Direct Conjugation (Primary Route) Blocked Oxidation at C2 is Blocked F_HBA->Blocked Fluorine atom prevents CYP450-mediated hydroxylation

Caption: Comparative metabolic pathways of salicylic acid versus this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the metabolic stability of compounds. These assays are standard in the pharmaceutical industry for ranking compounds and predicting their in vivo pharmacokinetic behavior.[8][14]

Liver Microsomal Stability Assay

This assay is a common in vitro model used to assess Phase I metabolic activity, primarily driven by Cytochrome P450 (CYP) enzymes.[1][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound and non-fluorinated analogs)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile (B52724) or Methanol (for reaction termination)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing liver microsomes (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer.

  • Pre-incubation: Aliquot the microsomal solution into the 96-well plate and pre-warm at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells (final concentration typically 1 µM). Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.[9][10]

Objective: To determine the metabolic stability of a compound in a system that incorporates both major phases of drug metabolism.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test and control compounds

  • 96-well plates (collagen-coated for plated assays)

  • Acetonitrile or Methanol

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via trypan blue exclusion), which should typically be >80%. Dilute the cells to the desired density in the incubation medium.

  • Incubation: Add the hepatocyte suspension to the 96-well plate. Add the test compound (final concentration typically 1 µM).

  • Time Course Sampling: Place the plate in an incubator (37°C, 5% CO2). At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis: Process the samples as described in the microsomal assay (centrifugation and supernatant transfer).

  • Data Analysis: Quantify the parent compound using LC-MS/MS and calculate the half-life and intrinsic clearance as described previously, normalizing for cell density.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow cluster_incubation 2. Incubation at 37°C prep 1. Preparation - Test Compound Stock - Microsome/Hepatocyte Suspension - NADPH (for microsomes) init Reaction Initiation (Add compound/cofactor) prep->init sampling Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) quench Reaction Quenching (Add cold Acetonitrile + IS) process 3. Sample Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analysis 4. LC-MS/MS Analysis (Quantify remaining parent compound) process->analysis data 5. Data Analysis - Plot ln(% remaining) vs. Time - Calculate t½ and CLint analysis->data

Caption: A generalized workflow for in vitro metabolic stability assays.

References

Acidity of 2-Fluoro-6-hydroxybenzoic Acid: A Comparative Analysis with Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative acidity of 2-Fluoro-6-hydroxybenzoic acid against other hydroxybenzoic acids, supported by experimental data and theoretical principles.

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug discovery and development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a detailed comparison of the acidity of this compound with its structural isomers: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid.

Comparative Acidity: A Quantitative Overview

The acidity of these compounds is presented in the table below. A lower pKa value indicates a stronger acid.

CompoundStructurepKa
This compoundEstimated < 2.97
2-Hydroxybenzoic Acid (Salicylic Acid)2.97
3-Hydroxybenzoic Acid4.08[1]
4-Hydroxybenzoic Acid4.58
Benzoic Acid (Reference)4.20

Note: The pKa value for this compound is an estimate based on established substituent effects. The fluorine atom at the ortho position is strongly electron-withdrawing, which is expected to increase the acidity and thus lower the pKa value compared to salicylic (B10762653) acid.

Factors Influencing Acidity: A Discussion of Substituent Effects

The acidity of substituted benzoic acids is primarily influenced by the electronic effects of the substituents on the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups increase acidity by delocalizing the negative charge, while electron-donating groups decrease acidity.

2-Hydroxybenzoic Acid (Salicylic Acid): The significantly lower pKa of salicylic acid compared to benzoic acid and its meta and para isomers is attributed to the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylate group. This hydrogen bond stabilizes the conjugate base, thereby increasing the acidity of the parent molecule.

3-Hydroxybenzoic Acid and 4-Hydroxybenzoic Acid: In the meta and para positions, the hydroxyl group exhibits a weaker influence on the acidity of the carboxylic acid. The hydroxyl group is electron-donating through resonance, which destabilizes the carboxylate anion and makes these isomers less acidic than benzoic acid.

This compound: The introduction of a fluorine atom at the 6-position (ortho to the carboxylic acid and meta to the hydroxyl group) is expected to significantly increase the acidity of the molecule. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect will further stabilize the carboxylate anion, leading to a predicted pKa value lower than that of salicylic acid. The intramolecular hydrogen bonding, similar to that in salicylic acid, will also contribute to the enhanced acidity.

Experimental Determination of pKa

The pKa values of organic acids are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2]

Objective: To determine the pKa of a hydroxybenzoic acid by monitoring the pH change of its solution upon titration with a strong base.

Materials:

  • Hydroxybenzoic acid sample

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A precisely weighed amount of the hydroxybenzoic acid is dissolved in a known volume of deionized water. A co-solvent like ethanol (B145695) may be used if the compound has low water solubility.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized NaOH solution is added incrementally from the burette.

  • After each addition of NaOH, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Experimental Protocol: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Objective: To determine the pKa of a hydroxybenzoic acid by measuring the change in its UV-Vis absorbance at different pH values.

Materials:

  • Hydroxybenzoic acid sample

  • Buffer solutions of known pH values covering a range around the expected pKa

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • A stock solution of the hydroxybenzoic acid is prepared in a suitable solvent (e.g., methanol (B129727) or water).

  • A series of solutions are prepared by diluting the stock solution in buffer solutions of different known pH values.

  • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a wavelength where the acidic and basic forms of the molecule have significantly different molar absorptivities is plotted against the pH.

  • The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.

Logical Relationships in Acidity Determination

The following diagram illustrates the workflow for comparing the acidity of the subject compounds.

G Workflow for Acidity Comparison of Hydroxybenzoic Acids cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Conclusion pKa_search Literature Search for pKa Values table Tabulate pKa Values pKa_search->table pKa_exp Experimental pKa Determination pKa_exp->table structure_analysis Analyze Substituent Effects table->structure_analysis conclusion Draw Conclusions on Relative Acidity structure_analysis->conclusion G Factors Influencing the Acidity of Substituted Hydroxybenzoic Acids substituent Substituent Properties (-OH, -F) inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance position Substituent Position (ortho, meta, para) position->inductive position->resonance h_bond Intramolecular H-Bonding (ortho-OH) position->h_bond stability Stability of Carboxylate Anion inductive->stability -I increases stability resonance->stability +R decreases stability h_bond->stability Stabilizes anion acidity Acidity (pKa) stability->acidity Higher stability = Lower pKa

References

In Vitro Assay Validation for 2-Fluoro-6-hydroxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of 2-Fluoro-6-hydroxybenzoic acid derivatives, a class of compounds with potential therapeutic applications. Due to the limited publicly available data on the specific biological activity of these derivatives, this document focuses on establishing a robust validation process by comparing their potential performance against known anti-inflammatory and anticancer agents. The provided experimental protocols and comparative data from related compounds will enable researchers to effectively design and interpret their in vitro assays.

Comparative Performance of Benzoic Acid Derivatives

To contextualize the potential efficacy of this compound derivatives, the following table summarizes the in vitro activity of structurally related compounds and standard drugs. Researchers can use this data as a benchmark for their own findings.

Table 1: Comparative In Vitro Activity of Benzoic Acid Derivatives and Standard Drugs

Compound/DrugAssay TypeCell Line/TargetEndpointIC₅₀ (µM)Reference
Anti-inflammatory Analogs
Diclofenac (Standard)COX-2 InhibitionOvine COX-2PGE₂ production0.008[1]
Flurbiprofen (B1673479)COX-2 InhibitionHuman recombinantOxygen uptake0.3[1]
N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamideFAAH InhibitionRat brain homogenateAEA hydrolysis0.013[1]
Gallic AcidIL-6 ProductionRAW 264.7IL-6 levelNot specified[2]
Anticancer Analogs
Doxorubicin (Standard)Cytotoxicity (MTT)MCF-7 (Breast)Cell Viability0.1-1[3]
5-Fluorouracil (Standard)Cytotoxicity (MTT)HCT-116 (Colon)Cell Viability2-10[3]
2-(4-amino-3-methylphenyl)benzothiazoleCytotoxicityMCF-7 (Breast)Cell Viability0.033[4]
FBA-TPQ (makaluvamine analog)CytotoxicityMCF-7 (Breast)Cell Growth0.097-2.297[5]
Fluorinated benzofuran (B130515) derivativeIL-6 InhibitionLPS-stimulated macrophagesIL-6 secretion1.2 - 9.04[6]
Fluorinated benzofuran derivativeNO InhibitionLPS-stimulated macrophagesNO production2.4 - 5.2[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the specific this compound derivatives under investigation.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is a key enzyme in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis.

  • Protocol:

    • Prepare a reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a suitable buffer (e.g., Tris-HCl).

    • Add the test compound (this compound derivative) at various concentrations. A known COX-2 inhibitor, such as Celecoxib or Diclofenac, should be used as a positive control.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

    • Terminate the reaction and measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.

  • Protocol:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound) and an unstimulated control (no LPS).

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition to determine the IC₅₀ value.

Anticancer Activity Assays

1. MTT Cell Viability Assay

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH released is proportional to the number of dead cells.

  • Protocol:

    • Follow the same cell seeding and treatment procedure as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a diaphorase with a tetrazolium salt.

    • LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

    • Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity and determine the EC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pre_treatment Pre-treat cells with compound (1 hr) cell_culture->pre_treatment compound_prep Prepare 2-Fluoro-6-hydroxybenzoic acid derivative dilutions compound_prep->pre_treatment lps_stimulation Stimulate with LPS (24 hr) pre_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_reagent Add Griess Reagent supernatant_collection->griess_reagent absorbance Measure Absorbance (540 nm) griess_reagent->absorbance data_analysis Calculate % Inhibition and IC50 absorbance->data_analysis end End data_analysis->end

Caption: Workflow for LPS-induced nitric oxide production assay.

Experimental_Workflow_Anticancer_Assay cluster_workflow In Vitro Anticancer (MTT) Assay Workflow start Start cell_seeding Seed Cancer Cells (e.g., MCF-7) start->cell_seeding compound_treatment Treat with 2-Fluoro-6-hydroxybenzoic acid derivative (24-72 hr) cell_seeding->compound_treatment mtt_addition Add MTT solution (3-4 hr) compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance (570 nm) formazan_solubilization->absorbance_measurement data_analysis Calculate % Viability and IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

NFkB_Signaling_Pathway cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Gene_Expression activates Inhibitor 2-Fluoro-6-hydroxybenzoic acid derivative Inhibitor->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Comparative Analysis of Cross-Reactivity for 2-Fluoro-6-hydroxybenzoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of a fluorine atom onto a benzoic acid core can significantly influence a molecule's physicochemical properties, including its binding affinity and metabolic stability.[1] This often translates to improved potency and a more desirable pharmacokinetic profile. However, it also necessitates a thorough evaluation of off-target effects.

In Vitro Selectivity Data of Analogous Compounds

To exemplify the process of evaluating cross-reactivity, the following tables summarize in vitro data for derivatives of structurally similar hydroxybenzoic and fluorobenzoic acids. These tables showcase how selectivity is quantified against homologous enzymes or different microbial strains.

Table 1: Selectivity Profile of 2-Hydroxybenzoic Acid-Based SIRT5 Inhibitors

This table illustrates the selectivity of representative 2-hydroxybenzoic acid derivatives against other sirtuin (SIRT) isoforms. A lack of inhibition at high concentrations against related enzymes is a strong indicator of selectivity.

CompoundTargetIC₅₀ (µM)SIRT1 Inhibition (%) @ 400 µMSIRT2 Inhibition (%) @ 400 µMSIRT3 Inhibition (%) @ 400 µM
14 SIRT5>400No InhibitionNo InhibitionNo Inhibition
43 SIRT541.3No InhibitionNo InhibitionNo Inhibition

Data sourced from a study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[2] The data demonstrates high selectivity for SIRT5 over other SIRT isoforms.

Table 2: Antimicrobial Activity of Fluoro-Aminosalicylic Acid (PAS) Analogs

This table presents the minimum inhibitory concentration (MIC) of fluorinated analogs of para-aminosalicylic acid against Mycobacterium tuberculosis. Differences in MIC values indicate varying potency and can be a starting point for assessing cross-reactivity against other bacterial species.

CompoundM. tuberculosis H37Rv MIC (µM)
5-fluoro-PAS (11) 8
3-fluoro-PAS (12) 32
6-fluoro-PAS (13) 64

Data from a study on the synthesis and biological evaluation of orally active prodrugs and analogs of para-aminosalicylic acid.[3]

Experimental Protocols for Cross-Reactivity Assessment

Detailed and standardized experimental protocols are crucial for generating reliable and comparable cross-reactivity data. Below are methodologies adapted from studies on related fluorinated benzoic acid derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases to assess its selectivity.

Objective: To quantify the potency and selectivity of a 2-fluoro-6-hydroxybenzoic acid-based compound against a specific kinase and a panel of off-target kinases.[4]

Materials:

  • Test compound (dissolved in DMSO)

  • Target kinase and a panel of off-target kinases

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl)

  • 384-well plates

  • Plate reader for signal detection (e.g., fluorescence or luminescence)

Procedure:

  • Assay Plate Preparation: Add the kinase, substrate, and serially diluted test compound to the wells of a 384-well plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoid dose-response curve to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism, providing data on its antimicrobial potency and spectrum of activity.

Objective: To determine the MIC of a this compound-based compound against various bacterial or fungal strains.[5]

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound and perform two-fold serial dilutions directly in the 96-well plate using the growth medium.

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound dilutions. Include a growth control (inoculated medium without the compound) and a sterility control (uninoculated medium).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Result Reading: After incubation, visually inspect the plate for turbidity (microbial growth). The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental logic and the biological context, the following diagrams are presented using the DOT language.

cluster_synthesis Compound Synthesis & Preparation cluster_assay Cross-Reactivity Screening cluster_analysis Data Analysis & Interpretation start 2-Fluoro-6-hydroxybenzoic acid starting material synthesis Chemical Synthesis of Derivative Library start->synthesis purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep primary_assay Primary Target Assay (e.g., Kinase A) secondary_panel Off-Target Panel (e.g., Kinases B, C, D) ic50_calc IC50 Determination primary_assay->ic50_calc secondary_panel->ic50_calc selectivity_index Selectivity Index Calculation ic50_calc->selectivity_index sar Structure-Activity Relationship (SAR) selectivity_index->sar cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Receptor Receptor Tyrosine Kinase Substrate Downstream Substrate Receptor->Substrate Signaling Cellular Signaling Cascade Substrate->Signaling Response Biological Response (e.g., Proliferation, Survival) Signaling->Response Inhibitor 2-Fluoro-6-hydroxybenzoic acid-based Inhibitor TargetKinase Target Kinase Inhibitor->TargetKinase High Affinity (Desired Effect) OffTargetKinase Off-Target Kinase (Cross-reactivity) Inhibitor->OffTargetKinase Low Affinity (Potential Side Effect)

References

Benchmarking the efficacy of 2-Fluoro-6-hydroxybenzoic acid derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

In the landscape of epigenetic drug discovery, Sirtuin 5 (SIRT5) has emerged as a compelling therapeutic target. As a mitochondrial NAD+-dependent lysine (B10760008) deacylase, SIRT5 plays a critical role in regulating various metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and cellular respiration. Its dysregulation has been implicated in a range of diseases, from metabolic disorders to cancer, making the development of potent and selective SIRT5 inhibitors a key focus for researchers. This guide provides a comparative analysis of a promising class of SIRT5 inhibitors, 2-hydroxybenzoic acid derivatives, against established benchmarks. We present key quantitative data, detailed experimental methodologies, and visual pathways to support your research and development endeavors.

Quantitative Efficacy: A Comparative Analysis

The inhibitory potential of novel compounds is best understood through direct comparison with known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of lead 2-hydroxybenzoic acid derivatives against human SIRT5, alongside other known modulators of its activity.

CompoundTargetIC50 (µM)Compound ClassReference
Compound 11 SIRT526.4 ± 0.82-Hydroxybenzoic acid derivative[1]
Compound 43 SIRT5~2.6Optimized 2-hydroxybenzoic acid derivative[1]
Suramin SIRT522Polysulfonated naphthylurea[2]
GW5074 SIRT5>12.5 (40% inhibition)Indolinone[2]
Nicotinamide (NAM) SIRT5150Endogenous inhibitor
(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative (43) SIRT55.59 ± 0.75Acrylamide derivative[2]
Cyclic peptide (42) SIRT52.2 ± 0.89Peptide derivative[2]

Key Observations:

  • The initial hit, Compound 11 , demonstrates moderate and selective inhibitory activity against SIRT5.[1]

  • Through lead optimization, Compound 43 , a derivative of Compound 11, shows a significant 10-fold increase in potency.[1]

  • The 2-hydroxybenzoic acid scaffold shows promise for developing potent and selective SIRT5 inhibitors, with potencies comparable to or exceeding some known inhibitors like Suramin.[1][2]

Experimental Protocols

To ensure reproducibility and facilitate the independent evaluation of these compounds, we provide a detailed methodology for a key in vitro assay.

In Vitro Fluorometric Assay for SIRT5 Inhibition

This protocol outlines a robust method for determining the inhibitory effect of test compounds on SIRT5 activity using a fluorogenic substrate.

Principle:

The assay is a two-step enzymatic reaction. In the first step, SIRT5 deacylates a synthetic, succinylated peptide substrate in a NAD+-dependent manner. In the second step, a developer solution containing a peptidase is added. This peptidase specifically cleaves the desuccinylated substrate, separating a fluorophore from a quencher and resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the SIRT5 enzymatic activity.

Materials:

  • Recombinant human SIRT5 enzyme

  • SIRT5 Fluorogenic Substrate (e.g., a peptide containing a succinylated lysine flanked by a fluorophore and a quencher)

  • NAD+ Solution

  • SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution

  • Test compounds (e.g., 2-hydroxybenzoic acid derivatives) dissolved in DMSO

  • Black, low-binding 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in SIRT Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Plate Layout: Design the plate to include wells for:

    • Blank: Assay Buffer only.

    • No Enzyme Control: All reagents except the SIRT5 enzyme.

    • Vehicle Control: All reagents, including DMSO at the same final concentration as the test compound wells.

    • Test Compound Wells: All reagents and the test compound at various concentrations.

  • Reaction Setup: Add the following reagents to the wells of the microplate in the specified order (volumes can be adjusted for a 384-well format):

    • 25 µL of SIRT Assay Buffer.

    • 5 µL of diluted test compound or DMSO (for vehicle control).

    • 10 µL of diluted SIRT5 enzyme (or buffer for the "No Enzyme Control").

    • Gently tap the plate to mix and incubate for 15 minutes at 37°C to allow for pre-incubation of the inhibitor with the enzyme.

  • Reaction Initiation: Prepare a master mix of NAD+ and the Fluorogenic Substrate in Assay Buffer. Add 10 µL of this master mix to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Development: Add 10 µL of the Developer solution to each well.

  • Fluorescence Measurement:

    • Kinetic Assay: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

    • Endpoint Assay: After the addition of the developer, incubate for an additional 15 minutes at 37°C. Measure the final fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams have been generated.

SIRT5_Signaling_Pathway SIRT5 Signaling Pathway cluster_mitochondrion Mitochondrial Matrix SIRT5 SIRT5 NADH NADH SIRT5->NADH Substrate_DeSucc Desuccinylated Protein Substrate SIRT5->Substrate_DeSucc Desuccinylation NAD NAD+ NAD->SIRT5 Substrate_Succ Succinylated Protein Substrate Substrate_Succ->SIRT5 Metabolic_Enzymes Metabolic Enzymes (e.g., SDH, PDH) Substrate_DeSucc->Metabolic_Enzymes Activation/ Deactivation Metabolism Metabolic Pathways (TCA Cycle, FAO) Metabolic_Enzymes->Metabolism Inhibitor 2-Hydroxybenzoic Acid Derivative Inhibitor->SIRT5 Inhibition

Caption: The role of SIRT5 in mitochondrial metabolism and its inhibition.

Experimental_Workflow SIRT5 Inhibition Assay Workflow A 1. Reagent Preparation (Buffer, NAD+, Substrate, Inhibitor Dilutions) B 2. Reaction Setup (Add reagents to 96-well plate) A->B C 3. Pre-incubation (15 min at 37°C) B->C D 4. Reaction Initiation (Add NAD+/Substrate mix) C->D E 5. Incubation (30-60 min at 37°C) D->E F 6. Signal Development (Add Developer) E->F G 7. Fluorescence Measurement (Kinetic or Endpoint) F->G H 8. Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: Step-by-step workflow for the SIRT5 fluorometric inhibition assay.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed head-to-head comparison of two synthetic routes to 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid), a valuable building block in medicinal chemistry.

This comparison focuses on two distinct pathways: a one-pot hydrolysis and substitution of 2,6-difluorobenzonitrile, and a two-step hydrolysis and subsequent nucleophilic substitution, also commencing from 2,6-difluorobenzonitrile. The analysis is based on experimental data from published patent literature, offering insights into reaction conditions, yields, and potential scalability.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic routes, allowing for a direct comparison of their performance.

ParameterRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Material 2,6-Difluorobenzonitrile2,6-Difluorobenzonitrile
Key Reagents Sodium Hydroxide, Water, Sulfuric AcidSodium Hydroxide, Water, Hydrochloric Acid
Reaction Time Not explicitly stated, but involves a single reaction step followed by workup.3 hours reflux (Step 1) + additional reaction time under pressure (Step 2)
Reaction Temperature 150 °CReflux (Step 1), followed by heating in a pressure kettle (Step 2)
Pressure 0.25 MPaAtmospheric (Step 1), Pressurized (Step 2)
Reported Yield 85%Not explicitly stated for the final product.
Purity of Final Product 98.5%Not explicitly stated.
Key Advantages Simpler one-pot procedure, potentially shorter overall time.Stepwise approach may offer better control over intermediates.
Key Disadvantages Requires pressurized reaction vessel.Multi-step process, potentially longer and more complex.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 start 2,6-Difluorobenzonitrile step1 NaOH, H2O 150 °C, 0.25 MPa start->step1 One-Pot Reaction step2 Acidification (H2SO4) step1->step2 step3 Recrystallization step2->step3 end This compound step3->end Route2 start 2,6-Difluorobenzonitrile step1 NaOH, H2O Reflux, 3h start->step1 Step 1: Hydrolysis intermediate Sodium 2,6-difluorobenzoate solution step1->intermediate step2 Heat in Pressure Kettle intermediate->step2 Step 2: Substitution step3 Acidification (HCl) step2->step3 step4 Recrystallization (Toluene) step3->step4 end This compound step4->end

Evaluating the pharmacokinetic differences between fluorinated and non-fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. This guide provides a comparative analysis of fluorinated and non-fluorinated benzoic acids, common structural motifs in numerous pharmaceuticals. While direct, head-to-head experimental data for a single benzoic acid and its fluorinated counterpart is not extensively available in the public domain, this document outlines the fundamental principles of how fluorine substitution influences pharmacokinetic profiles, supported by general experimental data and established methodologies.

Introduction to Fluorination in Drug Design

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for modulating the properties of bioactive molecules.[1][2][3] Introducing fluorine into a molecule like benzoic acid can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, fluorination is employed to increase metabolic stability, enhance binding affinity to target proteins, and improve membrane permeability.[1][2][4]

General Pharmacokinetic Principles: Fluorinated vs. Non-Fluorinated Benzoic Acids

The primary metabolic routes for benzoic acid involve Phase I hydroxylation of the aromatic ring, predominantly by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation with glycine (B1666218) to form hippuric acid, or with glucuronic acid.[5] The introduction of fluorine can influence these pathways in several ways:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by CYP enzymes.[6] This can lead to a longer half-life and increased bioavailability of the fluorinated compound.[1] The electron-withdrawing nature of fluorine can also deactivate the aromatic ring, making it less prone to electrophilic attack by P450 enzymes.[6]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, potentially leading to better absorption and distribution into tissues, including the potential to cross the blood-brain barrier.[1]

  • Acidity: The position of the fluorine atom on the benzoic acid ring can influence the acidity of the carboxylic acid group, which can in turn affect its ionization state at physiological pH, influencing its absorption and interaction with biological targets.[1]

Data Presentation: A Representative Comparison

While direct comparative data is scarce, the following tables summarize typical pharmacokinetic parameters for benzoic acid and provide an example of data for a fluorinated benzoic acid derivative. It is crucial to note that these values are not from a head-to-head comparative study but are presented to give a general understanding of the pharmacokinetic profiles.

Table 1: Pharmacokinetic Parameters of Benzoic Acid (in Humans)

ParameterValueReference
BioavailabilityHigh[7]
Time to Peak (Tmax)1-2 hours[7]
Plasma Protein Binding~50%[8]
Elimination Half-Life (t½)Dose-dependent (0.5-2 hours)[7]
MetabolismPrimarily hepatic conjugation with glycine[5][7]
ExcretionMainly renal as hippuric acid[7][8]

Table 2: Representative Pharmacokinetic Parameters of a Fluorinated Benzoic Acid Derivative (in Rats)

Note: The following data is for [¹⁸F]FBWAY, a fluorinated derivative of a more complex molecule containing a 4-fluorobenzoic acid moiety. This data is illustrative of a fluorinated compound and not a direct comparison to benzoic acid.

ParameterValueReference
Biological Half-Life (in brain)~35 minutes[9]
MetabolismCorresponding carboxylic acid identified as a major metabolite[9]

Experimental Protocols

The determination of pharmacokinetic parameters involves a series of standardized in vitro and in vivo experiments.

In Vitro Metabolic Stability Assessment

1. Liver Microsomal Stability Assay:

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound when incubated with liver microsomes, which contain Phase I metabolic enzymes like cytochrome P450s.[6]

  • Methodology:

    • Preparation: The test compound (e.g., a fluorinated or non-fluorinated benzoic acid) is dissolved in a suitable solvent. Pooled human liver microsomes are prepared and stored at -80°C. A solution containing a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system is also prepared.

    • Incubation: The test compound is incubated with the liver microsomes and the NADPH regenerating system in a buffer solution at 37°C.

    • Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile.

    • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

    • Data Interpretation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life.

2. Hepatocyte Stability Assay:

  • Objective: To assess the metabolic stability in a more complete system that includes both Phase I and Phase II enzymes, as well as active transporters.

  • Methodology: The protocol is similar to the microsomal stability assay, but instead of microsomes, cryopreserved or fresh hepatocytes are used as the test system.

In Vivo Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile of a compound in a living organism.

  • Methodology:

    • Animal Model: Typically, rodents (rats or mice) are used.

    • Dosing: The test compound is administered via a specific route, commonly oral (PO) or intravenous (IV).

    • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

    • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug and its major metabolites is quantified using a validated analytical method like LC-MS/MS.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½) using non-compartmental or compartmental analysis.

    • Excretion Analysis: Urine and feces are collected to determine the routes and extent of excretion of the parent drug and its metabolites.

Visualizations

General Metabolic Pathways of Benzoic Acids

G cluster_0 Non-Fluorinated Benzoic Acid cluster_1 Fluorinated Benzoic Acid NB Benzoic Acid P1_NB Phase I Metabolism (CYP450 Oxidation) NB->P1_NB FB Fluorinated Benzoic Acid P1_FB Phase I Metabolism (CYP450 Oxidation) (Generally Slower) FB->P1_FB Met_NB Hydroxylated Metabolite P1_NB->Met_NB Met_FB Hydroxylated Metabolite P1_FB->Met_FB P2_NB Phase II Conjugation (Glycine or Glucuronidation) Met_NB->P2_NB P2_FB Phase II Conjugation (Glycine or Glucuronidation) Met_FB->P2_FB Exc_NB Excretion P2_NB->Exc_NB Exc_FB Excretion P2_FB->Exc_FB

Caption: General metabolic pathways for non-fluorinated and fluorinated benzoic acids.

Experimental Workflow for In Vitro Metabolic Stability

G cluster_workflow In Vitro Metabolic Stability Assay Workflow start Test Compound (Fluorinated or Non-Fluorinated Benzoic Acid) prep Prepare Incubation Mixture (Liver Microsomes/Hepatocytes + NADPH) start->prep incubate Incubate at 37°C prep->incubate sample Sample at Multiple Time Points incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze Samples (LC-MS/MS) quench->analyze data Data Analysis (Calculate t½ and CLint) analyze->data

Caption: A typical workflow for an in vitro metabolic stability experiment.

Conclusion

The introduction of fluorine into the benzoic acid scaffold is a powerful strategy to enhance metabolic stability and favorably modulate pharmacokinetic properties. While direct comparative quantitative data between fluorinated and non-fluorinated benzoic acids is not always readily available, the fundamental principles of medicinal chemistry and drug metabolism provide a strong basis for predicting the effects of fluorination. The increased strength of the C-F bond and the electron-withdrawing nature of fluorine generally lead to a decreased rate of metabolic degradation, which can result in improved bioavailability and a longer duration of action. The experimental protocols outlined in this guide represent the standard methodologies used to generate the critical pharmacokinetic data necessary for advancing drug development programs. Researchers and scientists are encouraged to apply these principles and protocols in their own investigations to fully characterize and optimize their fluorinated drug candidates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of researchers and the protection of our ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 2-Fluoro-6-hydroxybenzoic acid, a fluorinated organic compound. Adherence to these protocols is critical due to the persistent nature of such "forever chemicals"[1][2].

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration equipped with flue gas scrubbing[3]. This is due to the high stability of the carbon-fluorine bond, which makes these compounds difficult to break down[4]. Improper disposal, such as discharge into sewer systems or drains, is strictly prohibited to prevent environmental contamination[3][5].

All waste containing this compound must be collected in clearly labeled, sealed, and chemically compatible containers[3][6]. It is crucial to avoid mixing this waste with other incompatible waste streams[6]. Disposal procedures must always comply with local, state, and national regulations[5][7].

Key Disposal and Handling Procedures

For routine and emergency situations, the following table summarizes the critical do's and don'ts for handling and disposing of this compound.

Guideline CategoryRecommended Actions (Do's)Prohibited Actions (Don'ts)
Primary Disposal Transfer the material to a licensed chemical destruction plant.[3] Utilize controlled incineration with flue gas scrubbing.[3]Do not discharge into sewer systems or drains.[3][5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
Waste Collection Collect waste in suitable, closed, and clearly labeled containers.[3][6] Segregate from incompatible waste streams.[6]Do not mix with other waste materials in the same container.
Accidental Spills Dry Spills: Use dry clean-up methods to avoid dust formation.[5] Wet Spills: Absorb or shovel into labeled containers for disposal.[5]Do not allow wash water from cleaning or process equipment to enter drains.[5]
Regulatory Compliance Consult and adhere to all applicable local, state, and national waste disposal regulations.[5][7]Do not assume disposal methods without verifying local laws.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound. This workflow ensures that all safety and regulatory considerations are met from the point of generation to final disposal.

start Waste Generation: This compound collect Collect in Labeled, Closed, Compatible Container start->collect segregate Segregate from Incompatible Waste Streams collect->segregate spill_check Accidental Spill? segregate->spill_check spill_procedure Follow Spill Cleanup Protocol: - Avoid Dust - Contain & Collect - Prevent Drain Runoff spill_check->spill_procedure Yes storage Store Securely in Designated Waste Area spill_check->storage No spill_procedure->collect disposal_partner Arrange Pickup by Licensed Waste Disposal Service storage->disposal_partner incineration Final Disposal: Controlled Incineration with Flue Gas Scrubbing disposal_partner->incineration

References

Essential Safety and Logistical Information for Handling 2-Fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Fluoro-6-hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound, which is classified as a skin and eye irritant.[1] The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times when handling the solid or its solutions. A face shield provides an additional layer of protection against splashes and should be used when transferring or weighing the chemical.[2][3][4]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[2][3] Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.
Body Laboratory Coat or Chemical-Resistant ApronA fully buttoned lab coat should be worn to protect the skin and personal clothing. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is required.[2][3]
Respiratory Fume Hood or RespiratorAll handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.[4]

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[3][5]

  • Designate a specific area for handling the chemical and ensure it is clean and uncluttered.

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid chemical within a chemical fume hood to control dust.[3]

  • Use non-sparking tools for handling the chemical.[6][7]

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

3. General Handling:

  • Avoid all personal contact with the chemical, including inhalation of dust.[8]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[8]

  • Keep containers of this compound tightly closed when not in use.[5][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste this compound Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1]
Contaminated Materials (e.g., gloves, weigh paper, paper towels) Place all contaminated disposable materials in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, or recycled if permitted by your institution.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][8][9] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][6] If irritation persists, seek medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9] Clean the spill area with a suitable solvent and decontaminate.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Visual Workflow for Handling this compound

The following diagram outlines the logical progression of steps for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Chemical prep_setup->handling_weigh handling_transfer Transfer and Prepare Solution handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste disposal_ppe Doff PPE disposal_store Store Waste Appropriately cleanup_waste->disposal_store disposal_handwash Wash Hands Thoroughly disposal_ppe->disposal_handwash disposal_waste_pickup Arrange for Hazardous Waste Pickup disposal_store->disposal_waste_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-hydroxybenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.